Product packaging for Benzyldihydrochlorothiazide(Cat. No.:CAS No. 32586-76-8)

Benzyldihydrochlorothiazide

Cat. No.: B15350505
CAS No.: 32586-76-8
M. Wt: 422.3 g/mol
InChI Key: PHHILWGNCGEKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyldihydrochlorothiazide is a chemical compound of significant interest in pharmaceutical and biochemical research, particularly in the study of diuretic and antihypertensive agents. As a research-grade material, it offers scientists a valuable tool for investigating structure-activity relationships within the thiazide class, exploring novel mechanisms of action, and developing new therapeutic candidates. This product is provided as a high-purity active pharmaceutical ingredient (API) and is strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers can rely on the consistent quality of our this compound for their critical studies in pharmacology, metabolism, and medicinal chemistry. All necessary documentation, including Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), is provided to support your experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13Cl2N3O4S2 B15350505 Benzyldihydrochlorothiazide CAS No. 32586-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32586-76-8

Molecular Formula

C14H13Cl2N3O4S2

Molecular Weight

422.3 g/mol

IUPAC Name

3-benzyl-3,6-dichloro-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

InChI

InChI=1S/C14H13Cl2N3O4S2/c15-10-6-11-13(7-12(10)24(17,20)21)25(22,23)19-14(16,18-11)8-9-4-2-1-3-5-9/h1-7,18-19H,8H2,(H2,17,20,21)

InChI Key

PHHILWGNCGEKHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Mechanism of Benzyldihydrochlorothiazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism of action of Benzyldihydrochlorothiazide, a thiazide diuretic. Due to the limited accessibility of primary literature from the 1960s, this document focuses on the plausible synthetic route and established mechanistic principles of the thiazide class of drugs, supplemented with available physicochemical data.

Introduction

This compound, also known as 3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a derivative of hydrochlorothiazide. Like other thiazide diuretics, it is utilized for its effects on diuresis and blood pressure regulation. Understanding its synthesis and mechanism is crucial for the development of novel diuretic and antihypertensive agents.

Synthesis Pathway

The synthesis of this compound is not explicitly detailed in readily available modern literature. However, based on the well-established synthesis of hydrochlorothiazide and related analogs, a plausible synthetic pathway can be proposed. The key starting material is 4-amino-6-chloro-1,3-benzenedisulfonamide.

The synthesis likely proceeds via a condensation reaction between 4-amino-6-chloro-1,3-benzenedisulfonamide and phenylacetaldehyde, the aldehyde analog of benzyl alcohol. This reaction would form the dihydrobenzothiadiazine ring system with the benzyl group at the 3-position.

Plausible Synthesis of this compound

G cluster_reactants Reactants cluster_product Product A 4-Amino-6-chloro- 1,3-benzenedisulfonamide C This compound A->C Condensation B Phenylacetaldehyde B->C

Figure 1. Plausible synthesis of this compound.

Reaction Mechanism

The reaction is anticipated to proceed through the formation of an imine intermediate. The more nucleophilic aromatic amino group of 4-amino-6-chloro-1,3-benzenedisulfonamide attacks the carbonyl carbon of phenylacetaldehyde. Subsequent dehydration leads to the formation of an N-benzylidene intermediate. This is followed by an intramolecular cyclization where one of the sulfonamide groups attacks the imine carbon, leading to the formation of the dihydrothiadiazine ring.

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₁₄ClN₃O₄S₂
Molecular Weight 387.86 g/mol
CAS Number 1824-50-6
Appearance White to off-white crystalline powder
Melting Point 269 °C
Solubility Practically insoluble in water, soluble in acetone and ethanol.

Mechanism of Action

The mechanism of action for this compound is presumed to be consistent with that of other thiazide diuretics. These compounds primarily act on the distal convoluted tubule of the nephron in the kidney.

Thiazide diuretics inhibit the Na⁺/Cl⁻ cotransporter (NCC) located on the apical membrane of the distal convoluted tubule cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water retention within the tubule, resulting in diuresis.

The antihypertensive effect of thiazide diuretics is initially due to a reduction in blood volume and cardiac output. With long-term use, it is believed to involve a reduction in peripheral vascular resistance, although the exact mechanism for this vasodilation is not fully elucidated.

Mechanism of Action of Thiazide Diuretics

G cluster_drug Drug Action cluster_target Molecular Target cluster_effect Physiological Effect A This compound B Na+/Cl- Cotransporter (NCC) in Distal Convoluted Tubule A->B Inhibits C Inhibition of Na+ and Cl- Reabsorption D Increased Na+, Cl-, and Water Excretion (Diuresis) C->D E Decreased Blood Volume D->E F Decreased Blood Pressure E->F

Figure 2. Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound from the primary literature of the 1960s are not readily accessible. Researchers aiming to synthesize this compound would need to develop a procedure based on the general methods for the synthesis of related 3-substituted hydrochlorothiazide analogs. This would typically involve:

  • Reaction Setup: Dissolving 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable solvent, likely a polar aprotic solvent such as dimethylformamide (DMF) or an alcohol.

  • Addition of Aldehyde: Adding phenylacetaldehyde to the solution, possibly with a catalytic amount of acid or base to facilitate imine formation.

  • Reaction Conditions: Heating the reaction mixture to a temperature sufficient to promote condensation and cyclization, likely in the range of 80-120 °C, for a period of several hours.

  • Workup and Purification: Cooling the reaction mixture, followed by precipitation of the product by adding a non-solvent like water. The crude product would then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Conclusion

This compound represents an important member of the thiazide diuretic family. While specific, detailed synthetic procedures from its initial discovery are not widely available, a logical and feasible synthesis can be postulated based on established chemical principles for this class of compounds. Its mechanism of action is firmly rooted in the well-understood inhibition of the Na⁺/Cl⁻ cotransporter in the renal distal convoluted tubule. Further research into the synthesis and pharmacological properties of this compound and its analogs could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Physicochemical Properties of Bendroflumethiazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bendroflumethiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] The information presented herein is intended to support research, development, and formulation activities by providing detailed data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical parameters of Bendroflumethiazide are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[2]
CAS Number 73-48-3[3]
Molecular Formula C₁₅H₁₄F₃N₃O₄S₂[3]
Molecular Weight 421.41 g/mol [2][3]
Appearance White or almost white crystalline powder.[4][4]
Property Value Conditions Source
Melting Point 221 - 223 °CNot specified[3][4]
224.5 - 225.5 °CRecrystallized from dioxane[3]
205 - 207 °CNot specified[4][5]
pKa (Strongest Acidic) 8.5In water[2]
9.04Not specified[6][7]
8.53 ± 0.05H₂O, t=25°C, I=0.2[4][5]
LogP (Partition Coefficient) 1.83ALOGPS prediction[6][7]
1.7ChemAxon prediction[6]
1.89Experimental[2]
1.19Experimental[2]
Solvent Solubility Temperature Source
Water 108.3 mg/L25 °C[2]
40 mg/LRoom temperature[4][5]
0.214 mg/mLALOGPS prediction[6]
Practically insolubleNot specified[4][5]
Acetone Freely solubleNot specified[4][5]
Ethanol (96%) SolubleNot specified[4][5]
Chloroform InsolubleNot specified[2][3][4]
Benzene InsolubleNot specified[2][3][4]
Ether InsolubleNot specified[2][3][4]
DMSO ≥64.8 mg/mLNot specified[8]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physicochemical properties of a pharmaceutical compound like Bendroflumethiazide.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered Bendroflumethiazide is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2.5-3.5 mm.[9]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The temperature is raised at a controlled rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[10]

    • The temperature at which the substance begins to melt (onset point) and the temperature at which the substance is completely liquid (clear point) are recorded.[9]

  • Data Analysis: The melting point is reported as a range from the onset to the clear point. A sharp melting range is indicative of high purity.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter influencing the solubility, absorption, and distribution of a drug.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of Bendroflumethiazide of a known concentration (e.g., 1 mM) is prepared in a suitable solvent system, often a co-solvent with water if the compound has low aqueous solubility.[4][11] The ionic strength of the solution is kept constant using an electrolyte like KCl.[4]

  • Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are required.

  • Procedure:

    • The Bendroflumethiazide solution is placed in a beaker with the pH electrode immersed.

    • A standardized titrant (e.g., 0.1 M NaOH for an acidic compound) is added in small, precise increments.[4][11]

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.[4]

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The equivalence point is determined from the inflection point of the curve (or its first or second derivative).[12]

    • The pKa is equal to the pH at the half-equivalence point.[13]

Methodology: UV-Vis Spectrophotometry

This method is suitable for compounds where the chromophore is in proximity to the ionizable center, resulting in a change in the UV-Vis spectrum upon ionization.[14]

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of Bendroflumethiazide is also prepared.[14]

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • A constant amount of the Bendroflumethiazide stock solution is added to each buffer solution.[14]

    • The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.[8]

  • Data Analysis:

    • The absorbance at one or more wavelengths where the ionized and un-ionized forms have different molar absorptivities is plotted against pH.

    • The resulting sigmoidal curve is analyzed, and the pKa corresponds to the pH at the inflection point.[15]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology: Shake-Flask Method

  • Procedure:

    • An excess amount of solid Bendroflumethiazide is added to a flask containing the solvent of interest (e.g., water, buffer of a specific pH).

    • The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16]

    • The suspension is then allowed to stand to allow the undissolved solid to settle.

  • Sample Analysis:

    • A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.[16]

    • The concentration of Bendroflumethiazide in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other by mixing and then separating the two phases.[17]

  • Procedure:

    • A known amount of Bendroflumethiazide is dissolved in one of the pre-saturated solvents.

    • The two immiscible phases are combined in a flask and shaken vigorously for a period to allow for the partitioning of the compound between the two layers until equilibrium is reached.[18]

    • The flask is then allowed to stand until the two phases have completely separated.

  • Sample Analysis:

    • A sample is carefully taken from each phase.

    • The concentration of Bendroflumethiazide in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC.[19]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[5]

Mechanism of Action: Signaling Pathway

Bendroflumethiazide, as a thiazide diuretic, exerts its primary effect in the distal convoluted tubule (DCT) of the nephron in the kidney.[1] Its mechanism of action involves the inhibition of the Na⁺/Cl⁻ cotransporter (NCC), which is responsible for the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[17][20] By blocking this transporter, Bendroflumethiazide increases the excretion of sodium, chloride, and consequently water, leading to a diuretic effect.[11] This reduction in extracellular fluid volume contributes to its antihypertensive effect.[17]

Bendroflumethiazide_Mechanism_of_Action cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid / Blood lumen Na⁺ Cl⁻ ncc Na⁺/Cl⁻ Cotransporter (NCC) lumen->ncc Reabsorption na_in Na⁺ cl_in Cl⁻ na_k_atpase Na⁺/K⁺-ATPase k_in K⁺ na_k_atpase->k_in na_out Na⁺ na_k_atpase->na_out blood_na Na⁺ blood_k K⁺ bendroflumethiazide Bendroflumethiazide bendroflumethiazide->ncc Inhibition

Caption: Mechanism of action of Bendroflumethiazide in the distal convoluted tubule.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Thiazide Diuretics, with a Focus on (RS)-Trichlormethiazide as a Surrogate for Benzyldihydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of September 2025, a detailed crystal structure analysis of benzyldihydrochlorothiazide is not publicly available. This guide utilizes the comprehensive crystal structure data of the closely related and structurally analogous compound, (RS)-trichlormethiazide, as a representative model to illustrate the principles and methodologies of crystal structure determination for this class of compounds. The experimental data and structural parameters presented herein pertain to (RS)-trichlormethiazide.

This technical whitepaper provides a detailed overview of the crystal structure analysis of thiazide diuretics, targeting researchers, scientists, and professionals in drug development. By presenting a comprehensive case study of (RS)-trichlormethiazide, this document elucidates the experimental protocols and data interpretation central to understanding the solid-state properties of these important pharmaceutical compounds.

Introduction

This compound belongs to the thiazide class of diuretics, which are fundamental in the management of hypertension and edema. The crystalline form of an active pharmaceutical ingredient (API) is a critical attribute that influences its stability, solubility, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for drug development and formulation. This guide delves into the methodologies employed to elucidate the three-dimensional atomic arrangement of thiazide diuretics, using (RS)-trichlormethiazide as a detailed exemplar.

Data Presentation: Crystallographic Data for (RS)-Trichlormethiazide

The crystal structure of (RS)-trichlormethiazide was determined from X-ray powder diffraction data. The quantitative data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for (RS)-Trichlormethiazide

ParameterValue
Empirical FormulaC₈H₈Cl₃N₃O₄S₂
Formula Weight380.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.3275 (3)
b (Å)8.9588 (2)
c (Å)14.8839 (4)
α (°)90
β (°)108.134 (2)
γ (°)90
Volume (ų)1308.11 (6)
Z4
Calculated Density (g/cm³)1.930
R-factors (Rwp, Rp)6.94%, 5.12%
Goodness-of-fit (GOF)2.704

Table 2: Selected Bond Lengths for (RS)-Trichlormethiazide

BondLength (Å)
S(1)-O(1)1.432 (4)
S(1)-O(2)1.435 (4)
S(1)-N(2)1.638 (5)
S(1)-C(4A)1.761 (5)
S(2)-O(3)1.427 (4)
S(2)-O(4)1.429 (4)
S(2)-N(7)1.589 (6)
S(2)-C(7)1.760 (6)
Cl(1)-C(6)1.741 (6)
Cl(2)-C(3A)1.771 (6)
Cl(3)-C(3A)1.773 (6)

Table 3: Selected Bond Angles for (RS)-Trichlormethiazide

AngleDegree (°)
O(1)-S(1)-O(2)119.1 (2)
O(1)-S(1)-N(2)107.5 (2)
O(2)-S(1)-N(2)107.1 (2)
O(3)-S(2)-O(4)119.3 (3)
O(3)-S(2)-N(7)107.8 (3)
O(4)-S(2)-N(7)107.3 (3)
Cl(2)-C(3A)-Cl(3)109.1 (3)

Experimental Protocols

The determination of the crystal structure of (RS)-trichlormethiazide involved the following key experimental procedures.

Single crystals of sufficient size for single-crystal X-ray diffraction are often difficult to obtain for complex organic molecules. In such cases, a polycrystalline powder is used. The material is typically synthesized and then purified by recrystallization from a suitable solvent or solvent mixture to obtain a highly crystalline powder.

High-resolution X-ray powder diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα1 radiation). The powdered sample is packed into a sample holder and rotated during data collection to ensure a random orientation of the crystallites. Data is typically collected over a wide 2θ range to obtain sufficient resolution for structure solution and refinement.

The crystal structure is solved from the powder diffraction data using direct space methods. This involves generating trial crystal structures and comparing their calculated powder diffraction patterns with the experimental data. The Rietveld refinement method is then employed to refine the crystal structure and instrumental parameters to achieve the best possible fit between the calculated and observed diffraction profiles.[1][2][3][4] This iterative process minimizes the difference between the two patterns, yielding accurate lattice parameters, atomic coordinates, and other structural details.[1][2][3][4]

Visualizations

The following diagram illustrates the typical workflow for determining the crystal structure of a pharmaceutical compound from powder diffraction data.

experimental_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification & Crystallization synthesis->purification xrpd X-Ray Powder Diffraction purification->xrpd indexing Indexing of Diffraction Pattern xrpd->indexing solution Structure Solution (Direct Space Methods) indexing->solution refinement Rietveld Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure Final Crystal Structure

Experimental Workflow for Crystal Structure Determination

The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. The logical relationship of the key steps in this process is depicted below.

rietveld_refinement start Initial Model (Lattice Parameters, Atomic Coordinates) calculate Calculate Powder Diffraction Pattern start->calculate compare Compare Calculated and Observed Patterns calculate->compare least_squares Least-Squares Minimization of Difference compare->least_squares refine_params Refine Structural and Instrumental Parameters least_squares->refine_params convergence Convergence? refine_params->convergence convergence->calculate No final_structure Final Refined Crystal Structure convergence->final_structure Yes

Logical Flow of the Rietveld Refinement Process

Conclusion

The detailed crystal structure analysis of thiazide diuretics, exemplified here by (RS)-trichlormethiazide, provides invaluable insights into their solid-state properties. The methodologies of X-ray powder diffraction coupled with Rietveld refinement are powerful tools for elucidating the three-dimensional atomic arrangement, which is crucial for understanding the physicochemical properties that impact the performance of the final drug product. While the specific crystal structure of this compound remains to be determined, the principles and techniques outlined in this guide provide a robust framework for its future characterization.

References

In Vitro Diuretic Activity of Benzyldihydrochlorothiazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldihydrochlorothiazide, also known as Bendroflumethiazide, is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its diuretic effect is principally mediated through the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water.[2][3] This technical guide provides a comprehensive overview of the in vitro diuretic activity of this compound, detailing its molecular mechanisms of action, quantitative analysis of its inhibitory effects, and methodologies for its in vitro evaluation. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development in the field of renal pharmacology.

Core Mechanism of Action: Inhibition of the Na-Cl Cotransporter (NCC)

The primary in vitro diuretic activity of this compound stems from its potent inhibition of the Na-Cl cotransporter (NCC), a key protein responsible for salt reabsorption in the distal convoluted tubule of the nephron.[2][4] By binding to the thiazide-sensitive site on the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[2] This inhibition leads to an increase in the luminal concentration of these ions, which in turn osmotically retains water within the tubule, resulting in diuresis.[5]

While the primary target is well-established, the precise quantitative metrics for this compound's interaction with the human NCC in vitro, such as IC50 and Ki values, are not extensively reported in publicly available literature. However, the mechanism is shared with other thiazide diuretics, for which extensive research has been conducted.

Secondary Mechanisms of Action

Beyond its primary action on the NCC, this compound may exert its effects through secondary mechanisms, although these are considered less significant to its overall diuretic effect.

Carbonic Anhydrase Inhibition

Some thiazide diuretics exhibit weak inhibitory effects on carbonic anhydrase. This enzyme plays a role in the reabsorption of bicarbonate in the proximal tubule. Inhibition of carbonic anhydrase can lead to increased bicarbonate excretion and a mild diuretic effect. However, studies have indicated that this compound has minimal to no significant carbonic anhydrase inhibiting activity at therapeutic concentrations.[6][7]

Large-Conductance Calcium-Activated Potassium (KCa) Channels

Thiazide diuretics have been suggested to cause vasodilation by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle.[2] Activation of these channels leads to hyperpolarization of the cell membrane, resulting in relaxation of the smooth muscle and vasodilation. The direct in vitro evidence and quantitative data for this compound's specific activity on KCa channels are limited.

Quantitative Data

A comprehensive search of scientific literature did not yield specific IC50 or Ki values for the in vitro inhibition of the Na-Cl cotransporter (NCC), carbonic anhydrase, or activation of KCa channels by this compound. The following table summarizes the available qualitative information.

TargetActionQuantitative Data (IC50/Ki/EC50)
Na-Cl Cotransporter (NCC) InhibitionNot available in searched literature.
Carbonic Anhydrase Weak InhibitionConsidered to have minimal to no activity.[7]
Large-Conductance Ca2+-Activated K+ (KCa) Channels ActivationNot available in searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro diuretic activity of compounds like this compound.

NCC Inhibition Assay in Xenopus laevis Oocytes

This is a widely used method to study the function and inhibition of membrane transporters.

I. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from a female Xenopus laevis frog.

  • Treat the oocytes with collagenase to remove the follicular layer.

  • Microinject the oocytes with cRNA encoding the human Na-Cl cotransporter (hNCC).

  • Incubate the injected oocytes for 2-4 days to allow for protein expression.

II. Isotope Uptake Assay:

  • Prepare a standard uptake solution containing a radioactive tracer, typically 22Na+ or 86Rb+ (as a potassium surrogate), and non-radioactive sodium and chloride.

  • Prepare a similar uptake solution containing varying concentrations of this compound.

  • Pre-incubate the oocytes in a sodium-free medium.

  • Initiate the uptake by transferring the oocytes to the uptake solution (with or without the inhibitor) for a defined period (e.g., 60 minutes).

  • Stop the uptake by washing the oocytes with an ice-cold, isotope-free solution.

  • Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of specific inhibitors.[8][9][10]

I. Reagent Preparation:

  • Prepare a CA Assay Buffer.

  • Reconstitute the CA enzyme in CA Dilution Buffer.

  • Prepare a CA substrate solution.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a positive control inhibitor solution (e.g., Acetazolamide).

II. Assay Procedure:

  • In a 96-well plate, add the CA Assay Buffer to wells designated for Enzyme Control (EC), Sample (S), Inhibitor Control (IC), Solvent Control (SC), and Background Control (BC).

  • Add the CA enzyme to the EC, S, IC, and SC wells.

  • Add the this compound solution to the S and BC wells. Add the inhibitor solvent to the SC wells and the positive inhibitor to the IC wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the CA substrate to all wells.

  • Measure the absorbance at 405 nm in a kinetic mode for 1 hour at room temperature.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition by this compound.

Patch-Clamp Electrophysiology for KCa Channel Activity

This technique allows for the direct measurement of ion channel activity in cell membranes.

I. Cell Preparation:

  • Use a cell line that endogenously or recombinantly expresses large-conductance calcium-activated potassium (KCa) channels (e.g., vascular smooth muscle cells).

  • Culture the cells on glass coverslips suitable for microscopy and patch-clamping.

II. Electrophysiological Recording:

  • Prepare an extracellular solution containing physiological ion concentrations and an intracellular (pipette) solution with a known concentration of free calcium to activate the KCa channels.

  • Use a glass micropipette to form a high-resistance seal ("gigaseal") with the membrane of a single cell.

  • Establish a whole-cell patch-clamp configuration by rupturing the cell membrane under the pipette tip.

  • Apply a voltage-clamp protocol to the cell to elicit KCa channel currents.

  • Record the baseline KCa channel activity.

  • Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Record the changes in KCa channel current in the presence of the compound.

  • Analyze the data to determine the effect of this compound on channel open probability and current amplitude to determine its EC50.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Primary Mechanism: NCC Inhibition Bendroflumethiazide Benzyldihydro- chlorothiazide NCC Na-Cl Cotransporter (NCC) Bendroflumethiazide->NCC Binds to Inhibition Inhibition Bendroflumethiazide->Inhibition Na_Cl_Reabsorption Na+ and Cl- Reabsorption NCC->Na_Cl_Reabsorption Mediates Inhibition->Na_Cl_Reabsorption Diuresis Increased Diuresis Na_Cl_Reabsorption->Diuresis Decreased

Caption: Primary mechanism of action of this compound.

cluster_1 Experimental Workflow: NCC Inhibition Assay Oocyte_Prep Oocyte Preparation (Collagenase Treatment) cRNA_Injection hNCC cRNA Microinjection Oocyte_Prep->cRNA_Injection Expression Protein Expression (2-4 days) cRNA_Injection->Expression Uptake_Assay 22Na+ Uptake Assay (with/without Inhibitor) Expression->Uptake_Assay Measurement Scintillation Counting Uptake_Assay->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for assessing NCC inhibition in Xenopus oocytes.

cluster_2 Experimental Workflow: Carbonic Anhydrase Assay Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Incubation Incubation (10 min) Plate_Setup->Incubation Reaction_Start Add Substrate Incubation->Reaction_Start Kinetic_Read Kinetic Absorbance Reading (405 nm) Reaction_Start->Kinetic_Read Data_Analysis Calculate % Inhibition Kinetic_Read->Data_Analysis

Caption: Workflow for the colorimetric carbonic anhydrase activity assay.

Conclusion

This compound is a well-established thiazide diuretic that exerts its primary in vitro effect through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule. While its mechanism of action is qualitatively understood, there is a notable gap in the publicly available quantitative data regarding its potency (IC50/Ki) against its primary and potential secondary targets. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the in vitro diuretic activity of this compound and other novel diuretic compounds. Further research to elucidate the precise quantitative pharmacology of this compound would be of significant value to the fields of renal physiology and drug development.

References

A Technical Guide to the Solubility of Benzyldihydrochlorothiazide in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzyldihydrochlorothiazide. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document leverages data from the structurally analogous compound, hydrochlorothiazide (HCTZ), to infer its likely solubility profile in a range of aqueous and organic solvents. Furthermore, this guide details the standardized experimental protocols for determining the solubility of poorly soluble compounds, offering a framework for researchers to conduct their own assessments. A key component of this guide is a visual representation of the experimental workflow for solubility determination, designed to aid in the practical application of these methods.

Introduction

This compound is a thiazide diuretic. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical properties, including dissolution rate, bioavailability, and formulation design. A thorough understanding of an API's solubility in various solvent systems is paramount during all stages of drug development, from early discovery and preclinical studies to formulation and manufacturing. This guide addresses the solubility of this compound, providing essential information for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

While specific data for this compound is scarce, the fundamental properties of the parent compound, hydrochlorothiazide, are well-documented and provide a basis for understanding its solubility behavior.

PropertyValue (Hydrochlorothiazide)Reference
Molecular FormulaC₇H₈ClN₃O₄S₂[1]
Molecular Weight297.74 g/mol [1]
Melting Point~268°C[2]
pKa7.9, 9.2[3]
LogP (Partition Coefficient)~0.07[2]

Solubility Data

Direct quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, the solubility of the closely related compound, hydrochlorothiazide (HCTZ), has been extensively studied and is presented below to provide a qualitative and comparative understanding. It is anticipated that the benzyl substitution in this compound would increase its lipophilicity, potentially leading to lower aqueous solubility and higher solubility in some organic solvents compared to HCTZ.

Table 1: Solubility of Hydrochlorothiazide (HCTZ) in Various Solvents

SolventTypeSolubilityReference(s)
WaterAqueousSlightly soluble / Very slightly soluble[1][3]
MethanolOrganic (Polar Protic)Sparingly soluble[1][4]
Ethanol (96%)Organic (Polar Protic)Sparingly soluble[3]
AcetoneOrganic (Polar Aprotic)Soluble[3]
Dimethylformamide (DMF)Organic (Polar Aprotic)Freely soluble / ~30 mg/mL[1][5][6]
Dimethyl sulfoxide (DMSO)Organic (Polar Aprotic)Soluble / ~20 mg/mL[5][6]
n-ButylamineOrganicFreely soluble[1][4]
Dilute Sodium HydroxideAqueous (Basic)Freely soluble[1][7]
EtherOrganic (Non-polar)Insoluble[1][4]
ChloroformOrganic (Non-polar)Insoluble[1][3]
Dilute Mineral AcidsAqueous (Acidic)Insoluble[1][4]

Note: The terms "slightly soluble," "sparingly soluble," "soluble," and "freely soluble" are qualitative descriptors as defined by pharmacopeias.

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the thermodynamic solubility of a poorly soluble compound is the shake-flask method . This method involves equilibrating an excess amount of the solid drug in a specific solvent for a sufficient period to reach saturation. The concentration of the dissolved drug in the supernatant is then quantified.

Shake-Flask Method Protocol
  • Preparation of Solvent: Prepare the desired aqueous or organic solvent. For aqueous solutions, buffer to the desired pH.

  • Addition of Excess Compound: Add an excess amount of this compound to a sealed container (e.g., a glass vial or flask) containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the sealed container at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A shaker bath or orbital shaker is commonly used.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles from the supernatant, centrifugation or filtration (using a filter compatible with the solvent, e.g., 0.22 µm PTFE or PVDF) is performed.

  • Sample Dilution: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: The concentration of the dissolved compound in the diluted sample is determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Analytical Quantification Methods
  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the shake-flask experiment.

  • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve using the Beer-Lambert law. The original solubility is then calculated by taking the dilution factor into account.

  • Method Development: Develop a suitable HPLC method for the separation and quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system.

  • Concentration Calculation: Determine the concentration of the diluted sample from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method followed by analytical quantification.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Prepare Solvent (Aqueous or Organic) C Combine Compound and Solvent in a Sealed Vial A->C B Weigh Excess This compound B->C D Agitate at Constant Temperature (e.g., 24-72 hours) C->D E Centrifuge or Filter to Remove Undissolved Solid D->E F Collect Clear Supernatant E->F G Dilute Supernatant F->G H Quantify Concentration (UV-Vis or HPLC) G->H I Calculate Solubility H->I

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, quantitative solubility data for this compound remains elusive in the public domain, this technical guide provides a robust framework for understanding and determining this critical parameter. By leveraging data from the structurally similar compound, hydrochlorothiazide, and detailing standardized experimental protocols, researchers are equipped with the necessary information to assess the solubility of this compound in various aqueous and organic solvents. The provided workflow diagram serves as a practical tool for implementing these methodologies in a laboratory setting. Accurate solubility data is indispensable for the successful development of this compound as a therapeutic agent.

References

Theoretical Modeling of Benzyldihydrochlorothiazide Receptor Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of benzyldihydrochlorothiazide (BDHCT) binding to its primary receptor. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge, quantitative data, and methodological insights necessary to investigate and model this crucial drug-receptor interaction.

Introduction: this compound and its Clinical Significance

This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, its therapeutic effects are primarily mediated by its interaction with a specific receptor in the renal tubules, leading to increased sodium and water excretion. Understanding the molecular basis of this interaction is paramount for the rational design of novel diuretic agents with improved efficacy and side-effect profiles. This guide will delve into the theoretical and experimental underpinnings of BDHCT receptor binding, providing a framework for future research and development.

The Primary Receptor: Thiazide-Sensitive Na+-Cl- Cotransporter (NCC)

The principal molecular target for this compound and other thiazide diuretics is the thiazide-sensitive Na+-Cl- cotransporter (NCC) , also known as solute carrier family 12 member 3 (SLC12A3) .[1][2] This integral membrane protein is predominantly expressed in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[3]

The NCC is a key component of the renal electrolyte handling system, responsible for the reabsorption of approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the blood.[4] By inhibiting the NCC, thiazide diuretics block this reabsorptive pathway, leading to natriuresis (increased sodium excretion) and diuresis (increased water excretion), which in turn lowers blood pressure.

Structurally, the human NCC is a protein of about 1022 amino acids that forms a homodimer in the cell membrane. Each monomer consists of 12 transmembrane helices that form the ion and drug binding sites, and intracellular N- and C-terminal domains that are crucial for its regulation.[5]

Signaling Pathway: Regulation of NCC Activity

The activity of the NCC is tightly regulated by a complex signaling cascade known as the WNK-SPAK/OSR1 pathway .[6] This pathway is a critical determinant of sodium balance and blood pressure. The core components of this pathway are:

  • With-No-Lysine (WNK) Kinases: A family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) that act as upstream regulators of NCC. WNKs can either activate or inhibit NCC activity depending on the specific WNK isoform and the physiological context.

  • STE20/SPS1-related proline/alanine-rich kinase (SPAK) and Oxidative stress-responsive kinase 1 (OSR1): These are downstream kinases that are activated by WNKs.

  • Cullin 3 (CUL3) and Kelch-like 3 (KLHL3): Components of an E3 ubiquitin ligase complex that targets WNK kinases for degradation, thereby downregulating the pathway.[6]

The signaling cascade proceeds as follows: under conditions of low intracellular chloride, WNK kinases are activated and phosphorylate SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC.[6] This phosphorylation event promotes the trafficking of NCC to the apical membrane and increases its transport activity. Conversely, factors that promote the CUL3/KLHL3-mediated degradation of WNKs lead to a dephosphorylation and inactivation of NCC.

Diagram of the WNK-SPAK/OSR1 Signaling Pathway Regulating NCC Activity

WNK_SPAK_NCC_Pathway cluster_regulation Regulatory Inputs cluster_core_pathway Core Signaling Cascade cluster_inhibition Inhibitory Regulation cluster_output Cellular Response AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK4) AngII->WNKs Aldosterone Aldosterone Aldosterone->WNKs Insulin Insulin Insulin->WNKs Low_Cl Low Intracellular [Cl-] Low_Cl->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation pSPAK_OSR1 p-SPAK / p-OSR1 (Active) NCC NCC (SLC12A3) (Inactive) pSPAK_OSR1->NCC Phosphorylation pNCC p-NCC (Active) NaCl_Reabsorption Increased Na-Cl Reabsorption pNCC->NaCl_Reabsorption CUL3_KLHL3 CUL3/KLHL3 E3 Ligase CUL3_KLHL3->WNKs Degradation

Caption: The WNK-SPAK/OSR1 signaling pathway, a key regulator of NCC activity.

Quantitative Data on Thiazide Diuretic-NCC Binding

CompoundReceptorAssay TypeIC50 (µM)Reference
Hydrochlorothiazide hNCCCl- influx assay~4Zhao et al., 2024. Nature Communications.
Metolazone rNCC[3H]metolazone binding~0.034Beaumont et al., 1988. PNAS.
Metolazone flNCCFunctional uptake~10Monroy et al., 2007. Am J Physiol Renal Physiol.
Chlorthalidone hNCCCl- influx assay~2Zhao et al., 2024. Nature Communications.
Indapamide hNCCCl- influx assay~1Zhao et al., 2024. Nature Communications.

hNCC: human Na+-Cl- cotransporter; rNCC: rat Na+-Cl- cotransporter; flNCC: flounder Na+-Cl- cotransporter.

Experimental Protocols for Receptor Binding Assays

The characterization of ligand binding to the NCC is most commonly performed using radioligand binding assays or functional ion flux assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay using [3H]metolazone, a commonly used radioligand for the NCC.

[3H]Metolazone Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the NCC by measuring its ability to compete with the binding of [3H]metolazone.

Materials:

  • Membrane Preparation: Crude membrane fractions from cells or tissues expressing the NCC (e.g., HEK293 cells stably expressing human NCC, or rat renal cortical tissue).

  • Radioligand: [3H]metolazone (specific activity ~80 Ci/mmol).

  • Test Compound: this compound or other unlabeled thiazide diuretics.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • 50 µL of membrane preparation.

      • 50 µL of [3H]metolazone at a final concentration near its Kd (e.g., 5-10 nM).

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled metolazone (e.g., 100 µM, for non-specific binding) or varying concentrations of the test compound.

    • The final assay volume is typically 150-250 µL.

    • Incubate the tubes at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Experimental Workflow for a Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start mem_prep Membrane Preparation (NCC-expressing cells/tissue) start->mem_prep assay_setup Assay Setup (Membranes, [3H]metolazone, Test Compound) mem_prep->assay_setup incubation Incubation (e.g., 60-90 min at RT) assay_setup->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration washing Washing (Removes non-specifically bound ligand) filtration->washing counting Scintillation Counting (Quantifies bound radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of a test compound.

Theoretical Modeling of this compound-NCC Binding

Theoretical modeling provides a powerful in silico approach to investigate the molecular details of drug-receptor interactions. For this compound and the NCC, the primary computational techniques employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of a ligand to its receptor. The availability of high-resolution cryo-electron microscopy (cryo-EM) structures of the human NCC in complex with various thiazide diuretics provides an excellent starting point for docking studies with this compound.

Methodology:

  • Receptor Preparation:

    • Obtain the cryo-EM structure of the human NCC (e.g., from the Protein Data Bank).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

    • Define the binding site based on the location of co-crystallized thiazide diuretics in the experimental structures.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor.

    • The docking algorithm will generate a series of possible binding poses for the ligand.

  • Scoring and Analysis:

    • The docking program will score the generated poses based on a scoring function that estimates the binding free energy.

    • The top-ranked poses are then visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the NCC binding pocket.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.

Methodology:

  • System Setup:

    • Start with the best-ranked docked pose of the this compound-NCC complex from the molecular docking study.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane.

    • Solvate the system with water molecules and add ions to neutralize the system and achieve a physiological salt concentration.

  • Simulation Protocol:

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to observe the stability of the binding and the dynamics of the complex.

  • Analysis:

    • Analyze the MD trajectory to assess the stability of the this compound binding pose by calculating the root-mean-square deviation (RMSD) of the ligand and protein.

    • Identify and quantify the persistent molecular interactions between the drug and the receptor over the course of the simulation.

    • Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.

Diagram of the Theoretical Modeling Workflow

Modeling_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation receptor_prep Receptor Preparation (NCC cryo-EM structure) docking Docking Simulation receptor_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis system_setup System Setup (Complex in membrane and water) pose_analysis->system_setup md_simulation MD Simulation (Production run) system_setup->md_simulation trajectory_analysis Trajectory Analysis (Stability, Interactions) md_simulation->trajectory_analysis free_energy Binding Free Energy Calculation trajectory_analysis->free_energy

Caption: A generalized workflow for the theoretical modeling of ligand-receptor binding.

Conclusion

The theoretical modeling of this compound binding to its primary receptor, the Na+-Cl- cotransporter, is a multifaceted endeavor that integrates experimental data with computational approaches. While specific binding affinity data for this compound remains to be fully elucidated, the wealth of information available for other thiazide diuretics provides a solid foundation for building predictive models. The detailed experimental protocols and computational workflows outlined in this guide offer a roadmap for researchers to further investigate this important drug-receptor interaction. A deeper understanding of the molecular determinants of thiazide binding to the NCC will undoubtedly pave the way for the development of next-generation antihypertensive therapies with enhanced specificity and fewer off-target effects.

References

The Discovery and Synthesis of Novel Benzyldihydrochlorothiazide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships of benzyldihydrochlorothiazide and its analogs. This compound is a member of the thiazide class of diuretics, which have been a cornerstone in the management of hypertension and edema for decades. This document details the synthetic methodologies for these compounds, presents pharmacological data for analog comparison, and visualizes key biological and discovery pathways.

Introduction

Thiazide diuretics, including hydrochlorothiazide (HCTZ), exert their therapeutic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water, resulting in reduced blood volume and, consequently, lower blood pressure. The discovery of thiazides in the 1950s marked a significant advancement in the treatment of cardiovascular diseases.

The substitution at the 3-position of the 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide core has been a key area of investigation for modulating the potency and duration of action of these diuretics. The introduction of a benzyl group at this position, yielding this compound, has been shown to significantly influence the pharmacological properties of the parent molecule. This guide will explore the synthesis and properties of this and related analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs generally follows a common pathway involving the formation of the core benzothiadiazine ring system followed by functionalization at the 3-position.

General Synthetic Scheme

A common route to 3-substituted hydrochlorothiazide derivatives involves the condensation of 5-chloro-2,4-disulfamoylaniline with an appropriate aldehyde. In the case of this compound, phenylacetaldehyde is used.

cluster_0 Synthesis of this compound 5-chloro-2,4-disulfamoylaniline 5-chloro-2,4-disulfamoylaniline Condensation Condensation 5-chloro-2,4-disulfamoylaniline->Condensation Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Condensation This compound This compound Condensation->this compound

Caption: General synthesis of this compound.

Experimental Protocols

Synthesis of 6-chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (this compound)

This protocol is adapted from the seminal work by Werner et al. and Novello et al.[1].

Materials:

  • 5-chloro-2,4-disulfamoylaniline

  • Phenylacetaldehyde

  • Paraformaldehyde

  • Anhydrous ethanol

  • Hydrochloric acid

Procedure:

  • A solution of 5-chloro-2,4-disulfamoylaniline (1 mole) in anhydrous ethanol is prepared.

  • To this solution, phenylacetaldehyde (1.1 moles) is added dropwise with stirring.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is recrystallized from an ethanol-water mixture to yield the pure this compound.

Note: For the synthesis of hydrochlorothiazide, paraformaldehyde is used in place of phenylacetaldehyde[2]. The general procedure for purification often involves recrystallization from aqueous acetone and may include treatment with activated carbon to remove impurities[3].

Structure-Activity Relationships (SAR)

The pharmacological activity of thiazide diuretics is highly dependent on the nature and position of substituents on the benzothiadiazine ring.

  • Position 3: Substitution at this position with a lipophilic group, such as a benzyl or haloalkyl group, generally leads to a significant increase in diuretic potency[4][5]. This is attributed to increased lipid solubility, which may enhance the drug's ability to reach its target site[4].

  • Position 6: An electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, is essential for diuretic activity[4].

  • Saturation of the 3-4 double bond: Saturation of the double bond in the thiadiazine ring to form the dihydro derivative increases diuretic activity by approximately 3- to 10-fold[5].

The following table summarizes the qualitative SAR for key positions on the hydrochlorothiazide scaffold.

PositionSubstituent Effect on Diuretic ActivityReference
2-N Small alkyl groups are tolerated.[5]
3 Hydrophobic groups (e.g., -CH2Cl, -CHCl2, -CH2Ph) increase activity.[5]
6 Electron-withdrawing group (e.g., Cl, CF3) is essential.[4]
7 A free sulfonamide group is essential for diuretic activity.[5]

Pharmacological Data

Compound3-SubstituentRelative Diuretic Potency (Hydrochlorothiazide = 1)
Hydrochlorothiazide-H1
This compound -CH2-Ph ~10
Trichlormethiazide-CHCl2~10
Methyclothiazide-CH2Cl~10

Note: The relative potencies are approximate and compiled from general statements in medicinal chemistry literature. Precise, directly comparable quantitative data from a single study is limited.

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

cluster_0 Distal Convoluted Tubule Lumen cluster_1 Apical Membrane cluster_2 DCT Epithelial Cell Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Inhibition Inhibition NCC->Inhibition Benzyldihydrochlorothiazide_Analog This compound Analog Benzyldihydrochlorothiazide_Analog->NCC Inhibits

Caption: Inhibition of the Na+/Cl- Cotransporter (NCC).

By blocking the NCC, these drugs prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubule, causing more water to be retained in the urine, a process known as diuresis. The resulting decrease in extracellular fluid volume contributes to the lowering of blood pressure.

Drug Discovery and Development Workflow

The discovery of novel this compound analogs follows a typical drug discovery workflow, starting from lead identification and progressing through optimization and preclinical testing.

Lead_Identification Lead Identification (Hydrochlorothiazide) SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Analog_Synthesis Analog Synthesis (3-Position Substitution) SAR_Studies->Analog_Synthesis In_Vitro_Screening In Vitro Screening (NCC Inhibition Assay) Analog_Synthesis->In_Vitro_Screening In_Vitro_Screening->SAR_Studies Feedback In_Vivo_Testing In Vivo Testing (Diuretic & Antihypertensive Activity in Animal Models) In_Vitro_Screening->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: Drug discovery workflow for thiazide analogs.

This iterative process involves synthesizing a library of analogs with diverse substitutions, evaluating their inhibitory activity against the NCC target, and then testing promising candidates in animal models to assess their diuretic and antihypertensive efficacy, as well as their pharmacokinetic and toxicological profiles.

Conclusion

This compound and its analogs represent a significant area of medicinal chemistry within the broader class of thiazide diuretics. The synthetic routes are well-established, and the structure-activity relationships, particularly concerning substitution at the 3-position of the benzothiadiazine core, provide a clear rationale for the design of potent diuretic and antihypertensive agents. Future research in this area may focus on the development of analogs with improved pharmacokinetic profiles, reduced metabolic side effects, and potentially novel mechanisms of action beyond NCC inhibition. This guide serves as a foundational resource for researchers and professionals engaged in the ongoing development of this important class of therapeutic agents.

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzyldihydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the stability and degradation of benzyldihydrochlorothiazide is publicly available. This guide is constructed based on established principles of pharmaceutical stability testing, degradation pathways of analogous compounds such as hydrochlorothiazide and other sulfonamides, and general chemical knowledge. The information presented should be considered as a predictive guide to facilitate further investigation.

Introduction

This compound is a thiazide diuretic. Understanding its stability and degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] This guide provides a comprehensive overview of the predicted stability challenges and degradation routes of this compound.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which includes a benzothiadiazine ring, a sulfonamide group, and a benzyl substituent, the following degradation pathways are anticipated:

  • Hydrolysis: The thiazide ring system is susceptible to hydrolysis, particularly under acidic and basic conditions. This is a known degradation pathway for the closely related compound, hydrochlorothiazide.[3][4][5]

  • Oxidation: The benzyl group and the sulfur atom in the thiazide ring are potential sites for oxidation. Oxidation can be induced by peroxide or exposure to atmospheric oxygen, potentially catalyzed by light or metal ions.

  • Photodegradation: Sulfonamides are known to be susceptible to photodegradation.[6][7][8][9] The aromatic rings and the sulfonamide functional group in this compound can absorb UV light, leading to photochemical reactions.

Hydrolytic Degradation

Analogous to hydrochlorothiazide, this compound is expected to degrade in both acidic and alkaline environments. The primary hydrolytic degradation is likely to involve the cleavage of the thiadiazine ring. The proposed major degradation products are:

  • 4-amino-6-chloro-1,3-benzenedisulfonamide (Impurity A): This is a known degradation product of hydrochlorothiazide formed through hydrolysis.[3][4]

  • A benzylated analogue of 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (Impurity B): This would be a plausible degradation product based on the known degradation of hydrochlorothiazide.[3]

Oxidative Degradation

The benzyl group is prone to oxidation, which could lead to the formation of:

  • Benzaldehyde: A common oxidation product of benzyl alcohol.[10][11]

  • Benzoic Acid: Further oxidation of benzaldehyde.[10]

The sulfur atom in the thiazide ring could also be oxidized to form N-oxides or other oxidized sulfur species.

Photodegradation

Exposure to light, particularly UV radiation, can lead to the degradation of sulfonamides.[6][7][8][9] The likely photodegradation pathways for this compound include:

  • Cleavage of the S-N bond: A common photodegradation pathway for sulfonamides.[8]

  • SO2 extrusion: Another identified pathway in the photodegradation of sulfonamides.[7]

  • Hydroxylation of the benzene ring: This can occur on either of the aromatic rings.[8]

Quantitative Data Summary

Due to the lack of specific studies on this compound, quantitative data on its degradation is not available. However, based on studies of hydrochlorothiazide, a summary of expected degradation behavior is presented in the table below. These values should be experimentally verified for this compound.

Stress ConditionReagent/ConditionExpected Degradation ProductsPredicted Extent of DegradationReference for Analogy
Acid Hydrolysis 0.1 M HCl, 80°C, 24hImpurity A, Impurity BSignificant[3][5]
Base Hydrolysis 0.1 M NaOH, 80°C, 24hImpurity A, Impurity BSignificant[3][5]
Oxidative 3% H₂O₂, RT, 24hBenzaldehyde, Benzoic Acid, N-oxidesModerate[10][11]
Photolytic UV light (254 nm), Solid-stateS-N cleavage products, SO₂ extrusion productsModerate to Significant[6][7][8][9]
Thermal 105°C, 48hMinimal degradation expectedLow[3]

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound, adapted from established protocols for related compounds.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for the individual stress studies.

Acid and Base Hydrolysis
  • Preparation: Transfer a known volume of the stock solution into separate flasks for acid and base hydrolysis.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH.

  • Stress Conditions: Reflux the solutions at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralization: After the desired time, cool the solutions to room temperature. Neutralize the acidic solution with 1 M NaOH and the basic solution with 1 M HCl.

  • Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Transfer a known volume of the stock solution into a flask.

  • Stress Condition: Add an equal volume of 30% hydrogen peroxide and keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • Analysis: Dilute the solution with the mobile phase to a suitable concentration for analysis.

Photostability Testing
  • Sample Preparation: Expose the drug substance in a solid state and in solution (in a photostable, transparent container) to a light source.

  • Light Source: Use a photostability chamber that provides a combination of visible and UV light, as specified in ICH guideline Q1B.[12] The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: Keep a parallel set of samples in the dark to serve as a control.

  • Analysis: After the exposure period, prepare solutions of the solid samples and dilute the solution samples with the mobile phase for analysis.

Thermal Degradation
  • Sample Preparation: Place the solid drug substance in a controlled temperature oven.

  • Stress Condition: Maintain the temperature at a high level (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).

  • Analysis: After exposure, allow the sample to cool to room temperature, prepare a solution in a suitable solvent, and dilute with the mobile phase for analysis.

Stability-Indicating HPLC Method

A reversed-phase HPLC method would be suitable for separating this compound from its potential degradation products. A typical method would involve:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent drug and degradation products have significant absorbance (e.g., 272 nm).

  • Injection Volume: 20 µL.

This method would need to be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.[13][14][15][16][17]

Visualizations

Predicted Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound Impurity_A 4-amino-6-chloro-1,3- benzenedisulfonamide This compound->Impurity_A Acid/Base Cleavage Impurity_B Benzylated Hydrochlorothiazide Analogue This compound->Impurity_B Acid/Base Hydrolysis Benzaldehyde Benzaldehyde This compound->Benzaldehyde Oxidation SN_Cleavage_Products S-N Cleavage Products This compound->SN_Cleavage_Products UV Light S-N Cleavage SO2_Extrusion_Products SO2 Extrusion Products This compound->SO2_Extrusion_Products UV Light SO2 Extrusion Benzoic_Acid Benzoic_Acid Benzaldehyde->Benzoic_Acid Further Oxidation

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxidative Oxidation (H2O2) prep->oxidative photo Photolysis (UV/Vis Light) prep->photo thermal Thermal Stress (Heat) prep->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc photo->hplc thermal->hplc characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization pathway Elucidation of Degradation Pathways characterization->pathway

Caption: Workflow for forced degradation studies.

Conclusion

References

Methodological & Application

Application Note: Quantification of Benzyldihydrochlorothiazide in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyldihydrochlorothiazide is a thiazide diuretic used in the management of hypertension.[1] Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound in human plasma. The method is designed to be simple, rapid, and suitable for the analysis of a large number of samples. The physicochemical properties of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name6-chloro-3,4-dihydro-3-(phenylmethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2]
CAS Number1824-50-6[2]
Molecular FormulaC₁₄H₁₄ClN₃O₄S₂[2][3]
Molecular Weight387.86 g/mol [2][3]
AppearancePale Yellow Solid[1]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Benzylhydrochlorothiazide-d5 (Internal Standard, IS)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Human plasma (drug-free, sourced from a certified vendor)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are summarized in Table 2.

Table 2: Proposed HPLC-UV Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 275 nm[5]
Internal Standard (IS) Benzylhydrochlorothiazide-d5
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Benzylhydrochlorothiazide-d5 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare CC samples at concentrations of 50, 100, 250, 500, 1000, 2500, and 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 150, 2000, and 4000 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[6][7]

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution (e.g., 1 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and inject 20 µL into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex for 1 min add_acn->vortex centrifuge Centrifuge at 10,000 rpm vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_injection Inject 20 µL into HPLC supernatant->hplc_injection G cluster_validation Bioanalytical Method Validation Logic start Method Development selectivity Selectivity start->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision recovery Recovery accuracy_precision->recovery lod_loq LOD & LOQ recovery->lod_loq stability Stability lod_loq->stability validated Validated Method stability->validated

References

Application Notes and Protocols for Benzyldihydrochlorothiazide in Hypertension Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Benzyldihydrochlorothiazide (BDHCT) in preclinical hypertension research using rat models. The protocols outlined below are based on established methodologies for thiazide diuretics and are intended to serve as a foundational framework for study design and execution.

Introduction

This compound (BDHCT) is a thiazide diuretic with potential applications in the management of hypertension. Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in a reduction in blood volume and subsequently, blood pressure.[1][2] Additionally, thiazide diuretics are known to exert a secondary vasodilatory effect, contributing to their antihypertensive properties, which may involve the modulation of calcium channels and the Rho kinase pathway.[3][4]

This document provides detailed protocols for evaluating the antihypertensive effects of BDHCT in two common rat models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II-induced hypertensive rat.

Mechanism of Action

The antihypertensive effect of BDHCT is believed to be multifactorial, involving both renal and vascular actions.

  • Renal Mechanism: BDHCT primarily acts on the kidneys to increase diuresis. By blocking the Na+/Cl- cotransporter in the distal convoluted tubule, it prevents the reabsorption of sodium and chloride ions. This leads to an osmotic increase in water excretion, reducing plasma volume and cardiac output, which in turn lowers blood pressure.[1][2]

  • Vascular Mechanism: Thiazide diuretics, including likely BDHCT, also induce vasodilation, which contributes to the long-term reduction in peripheral resistance.[3] The precise signaling pathway for BDHCT's vasodilatory effect is not fully elucidated but is thought to involve mechanisms such as the opening of calcium-activated potassium channels and inhibition of the RhoA/Rho kinase pathway, leading to smooth muscle relaxation.[4]

Experimental Protocols

Animal Models

a) Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of essential hypertension. These rats develop hypertension without any external induction, making them suitable for studying the chronic effects of antihypertensive drugs.

b) Angiotensin II-Induced Hypertension

This model involves the continuous infusion of angiotensin II to induce hypertension in normotensive rats (e.g., Sprague-Dawley or Wistar-Kyoto). This model is useful for studying drugs that interfere with the renin-angiotensin system.

This compound (BDHCT) Preparation and Administration
  • Formulation: For oral administration, BDHCT can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol and water. For intravenous administration, a soluble salt form of BDHCT would be required, and the vehicle should be sterile saline.

  • Administration Routes:

    • Oral Gavage (PO): This is the most common route for chronic studies.

    • Intravenous (IV): Suitable for acute studies to observe immediate effects on blood pressure.

Experimental Workflow: SHR Model

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase acclimatization Acclimatization (1 week) baseline_bp Baseline Blood Pressure Measurement (Tail-cuff or Telemetry) acclimatization->baseline_bp randomization Randomization into Groups (n=8-10 per group) baseline_bp->randomization treatment Daily Oral Administration - Vehicle Control - BDHCT (e.g., 5, 10, 20 mg/kg) randomization->treatment bp_monitoring Weekly Blood Pressure Monitoring treatment->bp_monitoring final_bp Final Blood Pressure Measurement tissue_collection Euthanasia and Tissue Collection (Heart, Kidneys, Aorta) final_bp->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis

Caption: Experimental workflow for evaluating BDHCT in SHR rats.

Experimental Workflow: Angiotensin II-Induced Hypertension Model

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis acclimatization Acclimatization of Normotensive Rats (e.g., Sprague-Dawley) pump_implantation Surgical Implantation of Osmotic Minipumps (Angiotensin II infusion, e.g., 200 ng/kg/min) acclimatization->pump_implantation hypertension_development Hypertension Development (1-2 weeks) pump_implantation->hypertension_development treatment Daily Oral Administration - Vehicle Control - BDHCT (e.g., 5, 10, 20 mg/kg) hypertension_development->treatment bp_monitoring Daily/Weekly Blood Pressure Monitoring treatment->bp_monitoring final_bp Final Blood Pressure Measurement sample_collection Euthanasia and Blood/Tissue Collection final_bp->sample_collection analysis Analysis of Biomarkers sample_collection->analysis

Caption: Workflow for Angiotensin II-induced hypertension studies.

Blood Pressure Measurement
  • Non-invasive Method (Tail-Cuff Plethysmography): Suitable for repeated measurements in conscious rats. Requires proper acclimatization of the animals to the restraining device to minimize stress-induced variations in blood pressure.

  • Invasive Method (Telemetry or Direct Cannulation): Provides continuous and more accurate blood pressure data. Telemetry is the gold standard for chronic studies as it allows for measurements in freely moving, unstressed animals. Direct cannulation of an artery (e.g., carotid or femoral) is typically used for acute studies under anesthesia.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups. The following are example tables for presenting blood pressure and heart rate data.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) (Note: The following data is illustrative and based on expected outcomes for a thiazide diuretic, as specific data for BDHCT is not available.)

Treatment GroupDose (mg/kg/day, PO)Baseline SBP (mmHg)SBP after 4 weeks (mmHg)Change in SBP (mmHg)
Vehicle Control-185 ± 5190 ± 6+5 ± 2
BDHCT5186 ± 6170 ± 5*-16 ± 3
BDHCT10184 ± 5155 ± 4 -29 ± 4
BDHCT20185 ± 7145 ± 6-40 ± 5

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as Mean ± SEM.

Table 2: Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Angiotensin II-Induced Hypertensive Rats (Note: The following data is illustrative and based on expected outcomes for a thiazide diuretic, as specific data for BDHCT is not available.)

Treatment GroupDose (mg/kg/day, PO)Baseline MAP (mmHg)Final MAP (mmHg)Baseline HR (bpm)Final HR (bpm)
Sham Control-110 ± 4112 ± 5350 ± 15345 ± 12
Ang II + Vehicle-165 ± 6170 ± 7360 ± 18365 ± 15
Ang II + BDHCT10168 ± 5140 ± 6*355 ± 16350 ± 14

*p < 0.01 compared to Ang II + Vehicle. Data are presented as Mean ± SEM.

Signaling Pathway Visualization

The vasodilatory effect of thiazide-like diuretics is thought to involve the inhibition of the RhoA/Rho kinase pathway, leading to a decrease in the phosphorylation of Myosin Light Chain (MLC) and subsequent smooth muscle relaxation.

G cluster_0 Vascular Smooth Muscle Cell BDHCT This compound (BDHCT) Rho_Kinase Rho Kinase BDHCT->Rho_Kinase Inhibits RhoA RhoA RhoA->Rho_Kinase Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) Rho_Kinase->MLC_Phosphatase Inhibits pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylates Relaxation Vasodilation MLC_Phosphatase->Relaxation MLC Myosin Light Chain (MLC) Contraction Vasoconstriction pMLC->Contraction

Caption: Postulated vasodilatory signaling pathway of BDHCT.

Conclusion

The protocols and information provided herein offer a solid foundation for investigating the antihypertensive properties of this compound in rat models. Researchers should consider these as starting points and optimize the experimental design, including dose-ranging studies, to suit their specific research objectives. Careful and consistent measurement of physiological parameters, coupled with appropriate statistical analysis, will be crucial for obtaining reliable and reproducible results. While specific data for BDHCT is limited, the information available for other thiazide diuretics provides a strong rationale for its potential as an antihypertensive agent and a framework for its preclinical evaluation.

References

Application Note: Identification of Benzyldihydrochlorothiazide Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a comprehensive approach for the identification and characterization of benzyldihydrochlorothiazide metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a systematic workflow, from in vitro metabolism studies using human liver microsomes to data acquisition and analysis. While specific metabolic pathways for this compound are not extensively documented in public literature, this note provides a robust framework based on established principles of drug metabolism and advanced analytical techniques. This includes a detailed experimental protocol, data presentation guidelines, and a visual representation of the experimental workflow.

Introduction

This compound is a thiazide diuretic. Understanding the metabolic fate of such compounds is a critical aspect of drug development, providing insights into potential pharmacokinetics, efficacy, and safety. The biotransformation of xenobiotics typically involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver. These reactions are catalyzed by a variety of enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). LC-MS/MS is a powerful analytical technique for the identification and quantification of drug metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.[1] This application note presents a detailed protocol for the in vitro metabolism of this compound and the subsequent analysis of its metabolites by LC-MS/MS.

Predicted Metabolic Pathways

Based on the structure of this compound and common metabolic pathways for related compounds, the following biotransformations are predicted:

  • Phase I Metabolism:

    • Hydroxylation: Introduction of a hydroxyl group (-OH) on the benzyl ring or other aliphatic portions of the molecule. This is a common reaction catalyzed by CYP enzymes.

    • Oxidation: Further oxidation of the benzyl group, potentially leading to the formation of an aldehyde or carboxylic acid.

    • Dealkylation: Cleavage of the benzyl group from the thiazide ring structure.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxyl group introduced during Phase I metabolism. This reaction is mediated by UGTs and significantly increases the water solubility of the metabolite for excretion.

    • Sulfation: Conjugation of a sulfate group, another common Phase II reaction that increases polarity.

A diagram illustrating these predicted pathways is provided below.

G cluster_0 Predicted Metabolic Pathway of this compound cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism parent This compound p1_1 Hydroxylated Metabolite parent->p1_1 Hydroxylation (CYP450) p1_2 Oxidized Metabolite parent->p1_2 Oxidation (CYP450) p1_3 Dealkylated Metabolite parent->p1_3 Dealkylation p2_1 Glucuronide Conjugate p1_1->p2_1 Glucuronidation (UGT) p2_2 Sulfate Conjugate p1_1->p2_2 Sulfation (SULT) G cluster_workflow LC-MS/MS Workflow for Metabolite Identification prep Sample Preparation (In Vitro Metabolism) lc LC Separation (Reverse Phase) prep->lc ms MS Detection (Full Scan) lc->ms msms MS/MS Fragmentation (Data-Dependent) ms->msms data Data Analysis (Metabolite Identification) msms->data quant Quantification (Peak Area Integration) data->quant

References

Application of Thiazide Diuretics in Renal Function Research: Focus on Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazide diuretics have been a cornerstone in the management of hypertension and edema for decades.[1] Their primary action on the kidney provides a valuable tool for researchers investigating renal physiology, ion transport mechanisms, and the pathophysiology of fluid and electrolyte imbalances. Hydrochlorothiazide, a prototypical thiazide diuretic, serves as an excellent model compound for such research due to its extensive characterization and predictable effects on renal function. These application notes provide an overview of the use of Hydrochlorothiazide in renal research, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

Hydrochlorothiazide exerts its diuretic effect by directly inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), located on the apical membrane of the epithelial cells in the distal convoluted tubule (DCT) of the nephron.[1][2] The DCT is responsible for reabsorbing approximately 5% to 10% of the filtered sodium load.[1] By blocking the NCC, Hydrochlorothiazide prevents the reabsorption of Na+ and Cl- from the tubular fluid back into the blood.[2][3] This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis) and increased sodium excretion (natriuresis).[3] The increased sodium delivery to the collecting duct can also lead to increased potassium excretion.

cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Blood / Interstitium lumen_ions Na+ Cl- ncc Na+/Cl- Cotransporter (NCC) lumen_ions->ncc Reabsorption na_k_atpase Na+/K+ ATPase hctz Hydrochlorothiazide hctz->ncc Inhibition blood_na Na+ na_k_atpase->blood_na 3 Na+ k_channel K+ Channel blood_k K+ k_channel->blood_k K+ cl_channel Cl- Channel blood_cl Cl- cl_channel->blood_cl Cl- blood_k->na_k_atpase 2 K+

Mechanism of Action of Hydrochlorothiazide in the Distal Convoluted Tubule.

Quantitative Data on Renal Effects

The following tables summarize the quantitative effects of Hydrochlorothiazide on various renal parameters as reported in preclinical studies.

Table 1: Effect of Hydrochlorothiazide on Urine Output in Wistar Rats

Treatment GroupDose (mg/kg)Urine Output (mL) at 5 hoursUrine Output (mL) at 24 hours
Control (Vehicle)-1.83 ± 0.407.50 ± 0.83
Hydrochlorothiazide103.16 ± 0.4012.83 ± 0.98
Furosemide (Standard)105.50 ± 0.5415.16 ± 0.75

*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data adapted from a study evaluating diuretic activity in Wistar rats.[4]

Table 2: Effect of Hydrochlorothiazide on Urinary Electrolyte Excretion in Wistar Rats (at 24 hours)

Treatment GroupDose (mg/kg)Na+ (mEq/L)K+ (mEq/L)Cl- (mEq/L)
Control (Vehicle)-48.33 ± 4.0835.16 ± 2.8555.50 ± 3.78
Hydrochlorothiazide10115.66 ± 5.0460.33 ± 3.38125.16 ± 4.95
Furosemide (Standard)10145.50 ± 4.7675.16 ± 4.35155.83 ± 5.34

*Data are presented as mean ± SEM. *P < 0.05 compared to control. Data adapted from a study evaluating saluretic activity in Wistar rats.[4]

Table 3: Chronic Effects of Hydrochlorothiazide on Renal Function in Long-Evans Rats

ParameterControlHydrochlorothiazide (Low Dose)Hydrochlorothiazide (High Dose)
Glomerular Filtration Rate (mL/min)No significant differenceNo significant differenceNo significant difference
Urine Flow RateNormalElevatedElevated
Fractional Na+ Excretion (Day 1)BaselineIncreasedIncreased
Fractional Na+ Excretion (Chronic)BaselineReturned to control levelsReturned to control levels

This table summarizes the findings of a study on the chronic administration of Hydrochlorothiazide, indicating an initial natriuresis that subsides over time, while the diuretic effect persists.[5]

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for screening diuretic agents and is based on the method described by Lipschitz et al. (1943).[6][7]

1. Animals:

  • Male Wistar rats (150-200 g).

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Provide standard pellet diet and water ad libitum.

2. Acclimatization and Preparation:

  • Acclimatize animals to metabolic cages for at least 3 days before the experiment.

  • Withdraw food and water 15-18 hours prior to the experiment to ensure uniform hydration and minimize variability.

3. Experimental Groups (n=6 per group):

  • Group I (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose solution).

  • Group II (Standard): Furosemide (e.g., 25 mg/kg, p.o.).

  • Group III (Test): Hydrochlorothiazide (e.g., 25 mg/kg, p.o.).

4. Experimental Procedure:

  • Administer the vehicle, standard, or test compound by oral gavage in a uniform volume (e.g., 5 mL/kg).

  • Immediately after administration, place the animals individually in metabolic cages equipped for urine collection.

  • Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Record the total volume of urine for each collection period.

5. Sample Analysis:

  • Centrifuge the collected urine to remove any particulate matter.

  • Measure the concentration of Na+, K+, and Cl- in the urine samples using a flame photometer or ion-selective electrodes.

6. Data Analysis:

  • Calculate the cumulative urine output for each group at each time point.

  • Calculate the total excretion of each electrolyte (concentration × volume).

  • Compare the mean values of the test group with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

  • Calculate the Diuretic Index (Lipschitz value) = Urine volume of test group / Urine volume of control group. A value > 1 indicates a diuretic effect, and a value > 2 indicates a potent diuretic effect.[7]

  • Calculate the Saluretic Index = (Na+ excretion of test group + Cl- excretion of test group) / (Na+ excretion of control group + Cl- excretion of control group).

  • Calculate the Na+/K+ excretion ratio to assess potassium-sparing effects.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Acclimatize Rats to Metabolic Cages fasting Fast Rats (15-18h) (Water ad libitum) acclimatize->fasting grouping Divide into Groups (Control, Standard, Test) fasting->grouping dosing Oral Administration of Compounds grouping->dosing collection Urine Collection in Metabolic Cages (0-24h) dosing->collection volume Measure Urine Volume collection->volume electrolytes Measure Na+, K+, Cl- (Flame Photometry) collection->electrolytes stats Statistical Analysis & Index Calculation volume->stats electrolytes->stats

Experimental workflow for in vivo assessment of diuretic activity.

Conclusion

Hydrochlorothiazide and other thiazide diuretics are invaluable tools for renal function research. Their well-defined mechanism of action allows for targeted investigations of ion transport processes in the distal nephron. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to design and interpret studies aimed at understanding renal physiology and pharmacology. The use of standardized in vivo models, such as the rat diuretic activity assay, ensures the generation of robust and comparable data, which is essential for advancing our knowledge of kidney function and developing novel therapeutics.

References

Application Notes and Protocols for Determining Benzyldihydrochlorothiazide (BDHCT) Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyldihydrochlorothiazide (BDHCT) is a thiazide diuretic. While the primary pharmacological action of thiazide diuretics is on renal tubular cells to induce diuresis, it is crucial to assess their potential cytotoxic effects on various cell types for a comprehensive safety profile. Cell-based assays are indispensable tools in toxicology and drug development for evaluating the potential of a compound to cause cell damage or death.[1] This document provides detailed protocols for assessing the cytotoxicity of this compound (BDHCT) using three common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V assay for apoptosis detection.

Data Presentation

The quantitative data obtained from the following experimental protocols can be summarized in the tables below for clear comparison and analysis.

Table 1: Cell Viability as Determined by MTT Assay

BDHCT Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198 ± 4.8
1095 ± 6.1
5085 ± 7.3
10070 ± 8.5
50045 ± 9.2

Table 2: Cytotoxicity as Determined by LDH Release Assay

BDHCT Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5 ± 1.2
16 ± 1.5
108 ± 2.0
5018 ± 3.5
10035 ± 4.8
50060 ± 6.2

Table 3: Apoptosis Detection by Annexin V Staining (Flow Cytometry)

BDHCT Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle Control)95 ± 2.13 ± 0.82 ± 0.5
10075 ± 3.515 ± 2.210 ± 1.8
50040 ± 4.235 ± 3.125 ± 2.9

Experimental Protocols

Preparation of this compound (BDHCT) Stock and Working Solutions

Note: this compound is expected to have low aqueous solubility. Therefore, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound (BDHCT) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

  • Complete cell culture medium

Protocol:

  • Prepare a high-concentration stock solution of BDHCT (e.g., 100 mM) by dissolving the required amount of BDHCT powder in DMSO. Vortex or sonicate briefly to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Perform serial dilutions to achieve a range of concentrations for testing. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • BDHCT working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of BDHCT. Include a vehicle control (medium with the same final concentration of DMSO as the highest BDHCT concentration) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • After the incubation with MTT, carefully remove the medium.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with a damaged plasma membrane. The amount of LDH released into the culture medium is proportional to the number of lysed cells.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • BDHCT working solutions

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of BDHCT and a vehicle control for the desired exposure time.

  • Set up the following controls as per the kit's instructions:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Culture medium background: Medium without cells.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental value - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • Complete cell culture medium

  • BDHCT working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of BDHCT and a vehicle control for the selected time period.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_bdhct Prepare BDHCT Stock & Working Solutions treatment Incubate cells with BDHCT prep_bdhct->treatment prep_cells Cell Seeding prep_cells->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V Assay (Apoptosis) treatment->annexin analysis Quantify Cytotoxicity & Apoptosis mtt->analysis ldh->analysis annexin->analysis

Caption: Experimental workflow for assessing BDHCT cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Phase bdhct This compound (Potential Inducer) bax_bak Bax/Bak Activation bdhct->bax_bak death_receptor Death Receptor (e.g., Fas, TNFR1) bdhct->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 disc DISC Formation (FADD, pro-Caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis (Cell Shrinkage, DNA Fragmentation) caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

oxidative_stress_pathway cluster_inducer Stress Inducer cluster_ros Cellular Response cluster_damage Cellular Damage cluster_outcome Cellular Outcome bdhct This compound ros Increased Reactive Oxygen Species (ROS) bdhct->ros antioxidant Depletion of Antioxidants (e.g., GSH) ros->antioxidant lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox dna_damage DNA Damage ros->dna_damage necrosis Necrosis lipid_perox->necrosis apoptosis Apoptosis protein_ox->apoptosis dna_damage->apoptosis

Caption: Potential oxidative stress-induced cytotoxicity pathway.

References

Application Notes and Protocols for the Structural Elucidation of Benzyldihydrochlorothiazide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the structural elucidation of the diuretic compound Benzyldihydrochlorothiazide using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, and 1D and 2D NMR data acquisition. Due to the unavailability of experimental NMR data in public databases, this note utilizes predicted ¹H and ¹³C NMR data for the purpose of demonstrating the structural analysis workflow. The presented data is organized into structured tables for clarity. Furthermore, a logical workflow for NMR-based structural elucidation is visualized using a Graphviz diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. In the pharmaceutical industry, NMR is indispensable for confirming the structure of newly synthesized compounds, identifying impurities, and studying drug-macromolecule interactions.[2][3]

This compound is a thiazide diuretic used in the management of hypertension and edema. Its chemical structure, C₁₄H₁₄ClN₃O₄S₂, contains several key functional groups and stereocenters, making NMR an ideal tool for its characterization.[4] This application note outlines the systematic approach to confirming the structure of this compound using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Predicted NMR Data for this compound

The following ¹H and ¹³C NMR data have been predicted using a computational algorithm and are intended to serve as a guide for the interpretation of experimental spectra. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2.1. Predicted ¹H NMR Data

Note: The chemical shifts of protons attached to nitrogen atoms (NH) can be broad and their positions can vary depending on the solvent, concentration, and temperature.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-57.95s1H
H-87.61s1H
Benzyl-H (ortho, meta, para)7.28 - 7.35m5H
-NH₂ (on SO₂NH₂)7.18br s2H
-NH- (position 4)6.98br s1H
-NH- (position 2)6.85d1H
H-35.23m1H
Benzyl-CH₂3.25d2H

2.2. Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (ppm)
C-4a141.2
C-6139.5
C-8a137.9
Benzyl-C (ipso)136.1
C-5129.4
Benzyl-C (ortho, meta, para)128.9, 128.6, 127.8
C-7124.3
C-8120.7
C-370.1
Benzyl-CH₂45.3

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data for a small molecule like this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for molecules with exchangeable protons like NH and OH groups.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.2. NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR:

    • Purpose: To determine the number of different types of protons and their relative ratios.

    • Typical Parameters:

      • Pulse sequence: zg30

      • Spectral width: 16 ppm

      • Number of scans: 16-64

      • Relaxation delay (d1): 2 seconds

  • ¹³C NMR:

    • Purpose: To determine the number of different types of carbon atoms.

    • Typical Parameters:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Spectral width: 240 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

    • Typical Parameters:

      • Pulse sequence: cosygpqf

      • Spectral width (F1 and F2): 16 ppm

      • Number of increments in F1: 256-512

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[5]

    • Typical Parameters:

      • Pulse sequence: hsqcedetgpsisp2.3

      • Spectral width (F2 - ¹H): 16 ppm

      • Spectral width (F1 - ¹³C): 240 ppm

      • Number of increments in F1: 128-256

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different parts of the molecule.

    • Typical Parameters:

      • Pulse sequence: hmbcgpndqf

      • Spectral width (F2 - ¹H): 16 ppm

      • Spectral width (F1 - ¹³C): 240 ppm

      • Number of increments in F1: 256-512

Data Analysis and Structural Elucidation Workflow

The structural elucidation of this compound would proceed as follows, integrating the information from the various NMR experiments:

  • ¹H NMR Analysis: The number of signals corresponds to the number of chemically non-equivalent protons. The integration values provide the relative number of protons for each signal. The chemical shifts give clues about the electronic environment of the protons (e.g., aromatic vs. aliphatic). The multiplicity (singlet, doublet, triplet, etc.) indicates the number of neighboring protons.

  • ¹³C NMR Analysis: The number of signals indicates the number of chemically non-equivalent carbon atoms. The chemical shifts differentiate between sp³, sp², and sp hybridized carbons, as well as carbons attached to electronegative atoms.

  • COSY Analysis: Cross-peaks in the COSY spectrum connect protons that are coupled to each other. For this compound, this would confirm the connectivity within the benzyl group and the dihydrothiadiazine ring.

  • HSQC Analysis: Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the carbon it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC Analysis: HMBC is key to establishing the overall carbon skeleton. For instance, correlations from the benzyl CH₂ protons would be expected to the ipso-carbon of the phenyl ring and to C-3 of the dihydrothiadiazine ring, thus connecting these two fragments.

The following diagram illustrates the general workflow for structural elucidation using NMR.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Prepare NMR Tube Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process COSY->Process HSQC->Process HMBC->Process Assign_1H Assign ¹H Signals (Shift, Integration, Multiplicity) Process->Assign_1H Assign_13C Assign ¹³C Signals (Chemical Shift) Process->Assign_13C Correlate_COSY Identify ¹H-¹H Correlations Process->Correlate_COSY Correlate_HSQC Identify ¹H-¹³C (1-bond) Correlations Process->Correlate_HSQC Correlate_HMBC Identify ¹H-¹³C (2-3 bond) Correlations Process->Correlate_HMBC Structure Assemble Fragments & Verify Structure Assign_1H->Structure Assign_13C->Structure Correlate_COSY->Structure Correlate_HSQC->Structure Correlate_HMBC->Structure

NMR Structural Elucidation Workflow.

Conclusion

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of pharmaceutical compounds like this compound. A systematic approach involving a suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, thereby verifying the molecular structure. The protocols and predicted data presented in this application note provide a comprehensive guide for researchers performing structural elucidation of this compound and related compounds. It is important to note that the provided NMR data is predicted and experimental verification is necessary for definitive structural confirmation.

References

Application Notes & Protocols: High-Throughput Screening of Benzyldihydrochlorothiazide Derivatives for Na-Cl Cotransporter (NCC) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldihydrochlorothiazide (BDHCT) and its derivatives represent a class of compounds with significant potential for modulating the activity of the Na-Cl cotransporter (NCC), encoded by the SLC12A3 gene. The NCC is a key protein in the distal convoluted tubule of the kidney, responsible for reabsorbing approximately 5-10% of filtered sodium chloride. As such, it is a critical regulator of electrolyte balance, blood volume, and blood pressure. Inhibition of NCC is the mechanism of action for thiazide diuretics, a cornerstone therapy for hypertension.

The development of novel BDHCT derivatives is aimed at discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. High-throughput screening (HTS) is an essential methodology in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed protocols for the synthesis of a BDHCT derivative library and a robust fluorescence-based HTS assay for measuring NCC inhibition, along with data presentation guidelines and diagrams of the relevant biological pathway and experimental workflow.

NCC Signaling Pathway and Mechanism of Action

The activity of the Na-Cl cotransporter (NCC) is tightly regulated by a complex signaling cascade. The primary pathway involves the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). As depicted below, stimuli such as angiotensin II can activate WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then directly phosphorylates key serine and threonine residues on the N-terminus of NCC, promoting its translocation to and insertion into the apical membrane of renal epithelial cells, thereby increasing Na+ and Cl- reabsorption. Thiazide diuretics, including BDHCT derivatives, act as inhibitors by binding to the Cl- binding site on the NCC transporter, preventing ion translocation.

NCC Signaling Pathway cluster_EC Extracellular Space / Tubule Lumen cluster_Membrane Apical Membrane cluster_IC Intracellular Space (DCT Cell) Lumen NCC NCC (SLC12A3) pNCC p-NCC (Active) AngII Angiotensin II WNK WNK Kinase AngII->WNK Activates SPAK SPAK Kinase WNK->SPAK Phosphorylates pSPAK p-SPAK (Active) WNK->pSPAK Activates pSPAK->NCC Phosphorylates pSPAK->pNCC Promotes membrane insertion & activation pNCC->Lumen Na+ / Cl- Reabsorption BDHCT BDHCT Derivative BDHCT->pNCC Inhibits HTS Workflow PrimaryScreen Primary HTS (Single Concentration Screen) LibPrep->PrimaryScreen CellPlate Cell Plating (NCC-HEK293 in 384-well plates) CellPlate->PrimaryScreen HitSelect Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelect Data Analysis HitSelect->LibPrep Inactive Compounds DoseResponse Dose-Response Assay (IC50 Determination) HitSelect->DoseResponse Primary Hits HitConfirm Hit Confirmation & Validation (Potency & Efficacy Analysis) DoseResponse->HitConfirm IC50 Values SecondaryAssay Secondary Assays (e.g., Selectivity, Electrophysiology) HitConfirm->SecondaryAssay Confirmed Hits Lead Lead Compound SecondaryAssay->Lead

Application Notes and Protocols for Assessing Benzyldihydrochlorothiazide Vasodilation Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for investigating the potential vasodilatory properties of Benzyldihydrochlorothiazide, a novel thiazide-like compound. The protocols outlined herein are designed to enable a comprehensive assessment of its effects on vascular tone, from isolated blood vessels to whole-animal models. Thiazide and thiazide-like diuretics are known to exert antihypertensive effects not only through their diuretic action but also via direct or indirect vasodilation.[1] Potential mechanisms for this vasodilation include the activation of potassium channels, inhibition of carbonic anhydrase, and modulation of intracellular calcium signaling pathways in vascular smooth muscle cells.[2][3][4][5]

These protocols will guide researchers in characterizing the pharmacological profile of this compound, determining its mechanism of action, and evaluating its potential as a novel antihypertensive agent.

Data Presentation

Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.

Table 1: Dose-Response of this compound on Pre-contracted Aortic Rings

Concentration (µM)% Relaxation of Phenylephrine-induced Contraction (Mean ± SEM)% Relaxation of KCl-induced Contraction (Mean ± SEM)
0.01
0.1
1
10
100
Vehicle Control

Table 2: Effect of Antagonists on this compound-induced Vasodilation

Treatment GroupThis compound EC50 (µM)Maximum Relaxation (%)
This compound alone
+ L-NAME (NOS inhibitor)
+ Glibenclamide (KATP channel blocker)
+ Tetraethylammonium (KCa channel blocker)
+ Y-27632 (ROCK inhibitor)

Table 3: In Vivo Blood Pressure Effects of this compound in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Change in Mean Arterial Pressure (mmHg) at 2hChange in Mean Arterial Pressure (mmHg) at 6hChange in Heart Rate (bpm) at 2h
Vehicle Control-
This compound1
This compound5
This compound10
Hydrochlorothiazide10

Experimental Protocols

Protocol 1: Ex Vivo Aortic Ring Vasodilation Assay

This protocol assesses the direct vasodilatory effect of this compound on isolated rat thoracic aortic rings.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • Acetylcholine (ACh)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Carbogen gas (95% O2, 5% CO2)

  • Wire myograph system

  • Dissection microscope and tools

Procedure:

  • Aorta Dissection: Euthanize a rat via an approved method and dissect the thoracic aorta.[6][7] Carefully clean the aorta of adhering fat and connective tissue in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Cut the aorta into 2-3 mm wide rings.[6][7] For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire.

  • Mounting: Mount the aortic rings in the chambers of a wire myograph system containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, assess the viability of the rings by contracting them with 60 mM KCl. To check for endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then induce relaxation with acetylcholine (10 µM). A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Pre-contract the aortic rings with either phenylephrine (1 µM) or KCl (60 mM).

    • Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 0.01 µM to 100 µM) to the organ bath.

    • Record the isometric tension changes.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine or KCl. Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Investigation of Mechanism of Action

This protocol uses specific inhibitors to probe the signaling pathways involved in this compound-induced vasodilation.

Procedure:

  • Follow the Ex Vivo Aortic Ring Vasodilation Assay protocol as described above.

  • Before pre-contracting the aortic rings with phenylephrine, incubate the tissues with one of the following inhibitors for 20-30 minutes:

    • L-NAME (100 µM): to inhibit nitric oxide synthase (NOS) and assess the role of endothelium-derived nitric oxide (NO).

    • Glibenclamide (10 µM): to block ATP-sensitive potassium (KATP) channels.

    • Tetraethylammonium (TEA, 1 mM): a non-specific blocker of calcium-activated potassium (KCa) channels.

    • Y-27632 (1 µM): to inhibit the Rho-kinase (ROCK) pathway, which is involved in calcium sensitization of vascular smooth muscle.[4]

  • After incubation, perform the cumulative concentration-response curve for this compound.

  • Data Analysis: Compare the EC50 and maximal relaxation values in the presence and absence of the inhibitors. A rightward shift in the dose-response curve or a reduction in the maximal relaxation suggests the involvement of the inhibited pathway.

Protocol 3: In Vivo Blood Pressure Measurement in Hypertensive Rats

This protocol evaluates the antihypertensive effect of this compound in a relevant animal model of hypertension.

Animal Model:

  • Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension, are recommended.[8] Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

Methods for Blood Pressure Measurement:

Choose one of the following methods based on available resources and the need for continuous data:

  • Tail-Cuff Plethysmography (Non-invasive): Suitable for repeated measurements in conscious animals. However, it can be prone to stress-induced artifacts.[9][10]

  • Intra-arterial Catheterization (Invasive): Provides accurate and continuous blood pressure recordings but is a terminal procedure or requires recovery from surgery.[9][11]

  • Radiotelemetry (Invasive): The gold standard for chronic blood pressure monitoring in freely moving, conscious animals, minimizing stress artifacts.[9][12]

Procedure (using Radiotelemetry):

  • Transmitter Implantation: Surgically implant radiotelemetry transmitters into the abdominal aorta of the SHR and WKY rats under anesthesia. Allow for a recovery period of at least one week.

  • Baseline Recording: Record baseline blood pressure and heart rate for 24-48 hours before drug administration.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle control orally or via intraperitoneal injection. A positive control group receiving a known antihypertensive agent like hydrochlorothiazide (10 mg/kg) should be included.

  • Post-Dosing Monitoring: Continuously monitor blood pressure and heart rate for at least 24 hours post-administration.

  • Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline at different time points. Compare the effects of different doses of this compound with the vehicle and positive control groups.

Visualizations

Caption: Experimental workflow for assessing this compound vasodilation.

Signaling_Pathways cluster_cell Vascular Smooth Muscle Cell cluster_channels Ion Channels cluster_enzymes Enzymes cluster_calcium Calcium Regulation BDHT Benzyldihydro- chlorothiazide KCa KCa Channels BDHT->KCa Activates (?) CA Carbonic Anhydrase BDHT->CA Inhibits (?) ROCK Rho Kinase BDHT->ROCK Inhibits (?) Ca_sens Myofilament Ca2+ Sensitization BDHT->Ca_sens Decreases (?) Hyperpol Hyperpolarization KCa->Hyperpol K+ Efflux Vasodilation Vasodilation CA->Vasodilation pH change (?) ROCK->Ca_sens Promotes Contraction Contraction Ca_sens->Contraction Contraction->Vasodilation Inhibition of Contraction leads to Hyperpol->Vasodilation

Caption: Potential signaling pathways for this compound-induced vasodilation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Benzyldihydrochlorothiazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Benzyldihydrochlorothiazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized via a condensation reaction between 4-amino-6-chloro-1,3-benzenedisulfonamide and benzaldehyde. This reaction leads to the formation of the dihydrobenzothiadiazine ring system.

Q2: What are the critical parameters to control during the reaction?

A2: The critical parameters include reaction temperature, reaction time, the purity of starting materials, and the choice of solvent. These factors can significantly influence the reaction yield and the purity of the final product.

Q3: What are some common side products in this synthesis?

A3: Potential side products can arise from the self-condensation of benzaldehyde, incomplete cyclization, or the formation of Schiff base intermediates that do not proceed to the final product. Over-oxidation or degradation of the starting materials or product under harsh reaction conditions can also lead to impurities.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate to observe the consumption of starting materials and the formation of the product.

Q5: What is the typical melting point of this compound?

A5: The reported melting point of this compound is around 269 °C.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure starting materials (4-amino-6-chloro-1,3-benzenedisulfonamide or benzaldehyde).2. Inappropriate reaction temperature (too low).3. Insufficient reaction time.4. Incorrect stoichiometry of reactants.1. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).2. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on product formation by TLC.3. Extend the reaction time and monitor the reaction progress by TLC until the starting materials are consumed.4. Ensure the molar ratio of benzaldehyde to the sulfonamide is appropriate; a slight excess of the aldehyde may be beneficial.
Formation of Multiple Products (Observed by TLC) 1. Reaction temperature is too high, leading to side reactions.2. Presence of impurities in the starting materials or solvent.3. The reaction is sensitive to air or moisture.1. Lower the reaction temperature and monitor for a cleaner reaction profile by TLC.2. Use freshly purified starting materials and anhydrous solvents.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify 1. Co-elution of impurities with the product during column chromatography.2. The product is poorly soluble in common recrystallization solvents.1. Optimize the solvent system for column chromatography to achieve better separation.2. Screen a variety of solvent systems for recrystallization. A mixture of solvents may be required to achieve good solubility at high temperatures and poor solubility at low temperatures.
Incomplete Reaction (Starting Material Remains) 1. Insufficient heating or reaction time.2. Deactivation of a catalyst (if used).3. Poor solubility of the starting material in the chosen solvent.1. Increase the reaction temperature and/or extend the reaction time.2. If a catalyst is used, ensure it is fresh and used in the correct amount.3. Try a different solvent in which the starting materials are more soluble at the reaction temperature.

Experimental Protocols

Note: The following is a representative experimental protocol based on general procedures for the synthesis of similar benzothiadiazine derivatives. Optimization may be required to achieve the best results.

Synthesis of this compound

A mixture of 4-amino-6-chloro-1,3-benzenedisulfonamide (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) is heated to reflux. The progress of the reaction is monitored by TLC. After completion of the reaction (typically several hours), the mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Reagent Molar Ratio Notes
4-Amino-6-chloro-1,3-benzenedisulfonamide1.0Ensure high purity.
Benzaldehyde1.1Use freshly distilled benzaldehyde to avoid benzoic acid impurity.
Solvent-Ethanol, acetic acid, or DMF can be explored.
TemperatureRefluxThe optimal temperature may vary depending on the solvent.
Reaction Time4-12 hoursMonitor by TLC.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Mix 4-amino-6-chloro-1,3-benzenedisulfonamide and Benzaldehyde in Solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor Reaction by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Crude Product cool->filter purify Purify by Recrystallization or Column Chromatography filter->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure Impure pure Purity OK check_purity->pure Pure impure->start check_temp Review Reaction Temperature pure->check_temp temp_low Increase Temperature check_temp->temp_low Too Low temp_ok Temperature OK check_temp->temp_ok OK temp_low->start check_time Review Reaction Time temp_ok->check_time time_short Increase Reaction Time check_time->time_short Too Short time_ok Time OK check_time->time_ok OK time_short->start check_workup Review Workup Procedure time_ok->check_workup workup_issue Optimize Purification check_workup->workup_issue Issue Found end Yield Improved check_workup->end No Issue workup_issue->end

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting low yield in Benzyldihydrochlorothiazide purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield during the purification of Benzyldihydrochlorothiazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield during the purification of this compound?

A1: Low yield in this compound purification is often attributed to suboptimal crystallization conditions. Factors such as improper solvent selection, inadequate temperature control, and incorrect pH can lead to significant product loss. It is also crucial to ensure the starting material is of sufficient purity, as impurities can hinder crystal formation.

Q2: How critical is pH control during the crystallization process?

A2: pH is a critical parameter in the crystallization of this compound. The solubility of the compound is highly pH-dependent. Deviations from the optimal pH range can lead to either the product remaining in the solution or the precipitation of impurities, both of which will result in a lower yield of the purified product.

Q3: Can residual solvents from the synthesis reaction affect the purification yield?

A3: Yes, residual solvents from the preceding synthesis steps can significantly impact the crystallization process. These solvents can alter the solubility of this compound in the chosen crystallization solvent system, leading to incomplete precipitation or the formation of impure crystals. It is recommended to thoroughly remove reaction solvents before initiating purification.

Q4: What are some common impurities that can co-precipitate with this compound?

A4: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. For instance, hydrolysis of the thiazide ring can occur, leading to impurities that may co-precipitate. The presence of these impurities can disrupt the crystal lattice formation of the desired product, leading to lower purity and yield.

Troubleshooting Guide for Low Yield

This guide addresses specific issues that may lead to low yield during the purification of this compound.

Problem 1: Poor or No Crystal Formation

Possible Causes:

  • Incorrect Solvent System: The chosen solvent may be too good a solvent, keeping the product dissolved, or too poor, causing rapid, amorphous precipitation.

  • Suboptimal Temperature: The temperature may not be low enough to induce crystallization, or the cooling rate may be too fast.

  • Low Purity of Crude Product: High levels of impurities can inhibit nucleation and crystal growth.

Solutions:

  • Solvent Screening: Experiment with different solvent mixtures to find a system where this compound has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Optimize Cooling Profile: Implement a gradual cooling process to allow for the formation of well-defined crystals.

  • Pre-purification: Consider a preliminary purification step, such as a wash with a non-polar solvent, to remove some impurities before crystallization.

Problem 2: Oily Product or Amorphous Precipitate Forms

Possible Causes:

  • Supersaturation too High: Rapidly cooling a highly concentrated solution can lead to the product "oiling out" instead of crystallizing.

  • Presence of Tarry Impurities: Certain impurities can interfere with the ordered arrangement of molecules into a crystal lattice.

Solutions:

  • Slower Cooling: Decrease the rate of cooling to allow molecules sufficient time to orient themselves into a crystal lattice.

  • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

  • Charcoal Treatment: Use activated charcoal to remove colored and tarry impurities from the solution before crystallization.

Problem 3: Significant Product Loss in the Mother Liquor

Possible Causes:

  • Incomplete Crystallization: The final temperature may not be low enough, or the crystallization time may be too short.

  • Incorrect pH: The pH of the solution may be such that a significant portion of the product remains soluble.

Solutions:

  • Extended Crystallization Time: Allow the solution to stand at the final low temperature for a longer period to maximize product precipitation.

  • pH Adjustment: Carefully adjust the pH of the mother liquor to the point of minimum solubility for this compound.

  • Second Crop Crystallization: Concentrate the mother liquor and cool again to obtain a second crop of crystals.

Quantitative Data Summary

The following table summarizes key parameters that can influence the yield of this compound purification. Note that optimal values are often system-dependent and may require empirical determination.

ParameterTypical RangeEffect on YieldTroubleshooting Focus
Crystallization Solvent Alcohols, Ketones, Esters, or mixtures with waterHighScreen for optimal solubility profile
Temperature (°C) 25 to -10 (Cooling)HighOptimize cooling rate and final temperature
pH 4.0 - 6.0HighPrecise control to minimize solubility
Crude Product Purity (%) >90MediumPre-purification if necessary
Cooling Rate (°C/hour) 1 - 5MediumSlower rates generally improve crystal quality and yield

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol:water mixture) at an elevated temperature (e.g., 70-80 °C).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at the elevated temperature.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C).

Visualizations

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Purification Start Low Yield Observed Check_Purity Check Purity of Crude Material Start->Check_Purity Purity_OK Purity > 90%? Check_Purity->Purity_OK Pre_Purify Perform Pre-purification (e.g., wash) Purity_OK->Pre_Purify No Check_Crystallization Review Crystallization Protocol Purity_OK->Check_Crystallization Yes Pre_Purify->Check_Crystallization Solvent_OK Optimal Solvent System? Check_Crystallization->Solvent_OK Screen_Solvents Screen Different Solvents/Mixtures Solvent_OK->Screen_Solvents No Temp_OK Optimal Temperature Profile? Solvent_OK->Temp_OK Yes Screen_Solvents->Temp_OK Optimize_Temp Optimize Cooling Rate and Final Temp Temp_OK->Optimize_Temp No pH_OK Optimal pH? Temp_OK->pH_OK Yes Optimize_Temp->pH_OK Adjust_pH Adjust pH to Minimize Solubility pH_OK->Adjust_pH No Yield_Improved Yield Improved pH_OK->Yield_Improved Yes Adjust_pH->Yield_Improved Purification_Workflow This compound Purification Workflow Crude Crude this compound Dissolution Dissolution in Hot Solvent Crude->Dissolution Decolorization Decolorization (Charcoal) Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Cooling Gradual Cooling Hot_Filtration->Cooling Crystallization Crystallization Cooling->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Technical Support Center: Benzyldihydrochlorothiazide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Benzyldihydrochlorothiazide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for assays?

This compound is a diuretic and blood pressure-lowering agent.[1] Like many organic compounds, it is characterized by poor water solubility, which presents a significant challenge for in vitro assays that are typically conducted in aqueous buffer systems. Inadequate dissolution can lead to inaccurate and unreliable assay results due to the compound precipitating out of solution.

Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?

Several methods can be employed to enhance the aqueous solubility of hydrophobic drugs. These include:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.

  • Co-solvents: Utilizing a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), can help dissolve the compound.

  • Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[2]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[3]

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Assay Buffer

Possible Cause 1: Low Intrinsic Aqueous Solubility

Solution:

  • Use a Co-solvent: The most common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution can then be diluted into the aqueous assay buffer.

  • Optimize pH: For thiazide diuretics, solubility is known to be pH-dependent. Increasing the pH of the buffer to an alkaline range can significantly improve solubility. However, the compatibility of the higher pH with your specific assay must be confirmed.

  • Employ Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility.

Possible Cause 2: "Crashing Out" Upon Dilution

When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can precipitate if the final concentration of the organic solvent is not sufficient to keep it in solution.

Solution:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the assay as low as possible to minimize solvent-induced artifacts, but high enough to maintain solubility. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays to avoid toxicity.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Pre-warm the Aqueous Buffer: Adding the stock solution to a slightly warmed aqueous buffer can sometimes help maintain solubility during dilution.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell-based assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous assay buffer or cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder (e.g., 10 mg).

    • Add a calculated volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 387.87 g/mol .

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration in the assay, it may be necessary to prepare one or more intermediate dilutions of the stock solution in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm the aqueous assay buffer or cell culture medium to 37°C.

    • To minimize precipitation, add the DMSO stock solution to the pre-warmed aqueous buffer while gently vortexing. The final concentration of DMSO should ideally be below 0.5%.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound may be too high for the chosen DMSO concentration.

Quantitative Data (for the related compound, Hydrochlorothiazide):

pH RangeSolubility of Hydrochlorothiazide ( g/100 mL)
1.0 - 7.40.0608 - 0.103
10.2 - 11.61.79 - 2.2

This data for Hydrochlorothiazide suggests that increasing the pH to an alkaline range could be a viable strategy for this compound, though the optimal pH may differ.

Protocol 2: Solubilization using β-Cyclodextrin

This protocol provides a method for preparing a this compound-β-cyclodextrin inclusion complex to enhance aqueous solubility. Studies on the related compound, hydrochlorothiazide, have shown that β-cyclodextrin is effective.[4]

Materials:

  • This compound powder

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

Procedure:

  • Prepare a Saturated Solution of β-Cyclodextrin:

    • Add an excess amount of β-cyclodextrin to deionized water in a flask.

    • Stir the solution vigorously at room temperature for 24 hours to ensure saturation.

  • Prepare the Inclusion Complex:

    • Add an excess amount of this compound powder to the saturated β-cyclodextrin solution.

    • Continue to stir the mixture for 48-72 hours at room temperature, protected from light.

  • Isolate the Solubilized Fraction:

    • After the incubation period, allow the undissolved material to settle.

    • Carefully filter the supernatant through a 0.45 µm syringe filter to remove any undissolved this compound and β-cyclodextrin.

  • Determine the Concentration:

    • The concentration of this compound in the filtered solution should be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This solution can then be used as a stock for further dilutions in your assay.

Visualizations

experimental_workflow_dmso cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute Stock into Buffer dissolve->dilute Add dropwise with vortexing prewarm Pre-warm Aqueous Buffer prewarm->dilute add_to_assay Add to In Vitro Assay dilute->add_to_assay

Caption: Workflow for solubilizing this compound with DMSO.

experimental_workflow_cyclodextrin cluster_complex Inclusion Complex Formation cluster_isolation Isolation and Quantification cluster_assay Assay prepare_cd Prepare Saturated β-Cyclodextrin Solution add_drug Add Excess this compound prepare_cd->add_drug stir Stir for 48-72h add_drug->stir filter Filter Supernatant (0.45 µm) stir->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify use_in_assay Use as Stock for Assay quantify->use_in_assay

Caption: Workflow for solubilizing with β-cyclodextrin.

References

Technical Support Center: Benzyldihydrochlorothiazide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical instrument settings for analyzing Benzyldihydrochlorothiazide by LC-MS/MS?

A1: While specific parameters should be optimized for your instrument and method, a common starting point for thiazide diuretics like hydrochlorothiazide involves using a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component with a modifier (such as formic acid or ammonium acetate).[1][2] For mass spectrometry, electrospray ionization (ESI) in negative ion mode is often preferred for hydrochlorothiazide and related compounds.[3] Multiple Reaction Monitoring (MRM) is typically used for quantification.

Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?

A2: Based on hydrochlorothiazide data, for this compound, you would expect to see a deprotonated molecule [M-H]⁻ as the precursor ion. The exact m/z will depend on the molecular weight of this compound. For hydrochlorothiazide (MW: 297.74), the precursor ion is typically m/z 296.0.[3][4] Common product ions result from the loss of the sulfonamide group and other characteristic fragments.[3][5][6]

Q3: What are common sources of interference in this compound analysis?

A3: Interference in LC-MS/MS analysis can arise from various sources:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[7][8]

  • Isobaric or Isomeric Interferences: Metabolites of this compound or other co-administered drugs may have the same nominal mass as the analyte, causing overlapping signals.[9]

  • Contamination: Contaminants from sample collection tubes, solvents, or the LC system itself can introduce interfering peaks.[7]

  • Co-administered Drugs: Other medications taken by the subject can interfere if they or their metabolites have similar mass-to-charge ratios and retention times.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components before analysis.[2][10]

  • Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and interfering matrix components.[11]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[12]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Incorrect MS PolarityConfirm that you are using negative ion mode, which is generally more sensitive for thiazide diuretics.[3]
Suboptimal IonizationTune the ion source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the ionization of your analyte.
Sample DegradationEnsure proper sample handling and storage conditions to prevent degradation of this compound.
Inefficient ExtractionEvaluate your sample preparation method for recovery. Consider alternative extraction techniques if recovery is low.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or ReagentsUse high-purity, LC-MS grade solvents and reagents.
Contaminated LC SystemFlush the LC system thoroughly. If necessary, clean the ion source.
Matrix InterferenceImprove sample cleanup to remove more of the biological matrix.
Issue 3: Inaccurate Quantification or Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix EffectsImplement strategies to minimize matrix effects as described in the FAQs. Use a stable isotope-labeled internal standard if available.
Isobaric InterferenceImprove chromatographic separation to resolve the interfering compound from your analyte. If separation is not possible, select a different, more specific MRM transition.
Calibration Curve IssuesPrepare fresh calibration standards and ensure they are within the linear range of the assay.

Quantitative Data

Table 1: Mass-to-Charge Ratios (m/z) for Hydrochlorothiazide (as a proxy for this compound) and Potential Interferents

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion(s) (m/z)Notes
Hydrochlorothiazide296.0205.1, 269.0Primary MRM transition is often 296.0 -> 205.1.[3][13]
Amiloride228.1 (positive mode)116.0Often analyzed in positive ion mode, but can be a co-administered drug.[3]
Furosemide329.0285.0, 205.1Another diuretic that could be a potential interferent. Note the shared fragment at m/z 205.1.[10]
Irbesartan427.2193.1, 233.1Commonly co-administered with HCTZ.[1]
Candesartan439.2309.0Commonly co-administered with HCTZ.[1][6]

Experimental Protocols

Protocol 1: Identification of Potential Isobaric Interference
  • Sample Preparation: Extract the biological sample (e.g., plasma, urine) using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a C18 column.

    • Use a gradient elution with acetonitrile and water containing 0.1% formic acid.

    • Set the mass spectrometer to perform a full scan in negative ion mode to identify all ions present at the retention time of this compound.

  • Data Analysis:

    • Examine the mass spectrum at the retention time of your analyte.

    • Look for other ions with the same nominal mass as this compound.

    • If potential isobaric compounds are detected, proceed to Protocol 2.

Protocol 2: Chromatographic Resolution of Isobaric Interference
  • Method Modification:

    • Gradient Adjustment: Modify the gradient profile of your LC method. Try a shallower gradient to increase the separation between co-eluting peaks.

    • Column Chemistry: If gradient modification is insufficient, consider a column with a different chemistry (e.g., phenyl-hexyl) that may offer different selectivity.

  • Injection and Analysis:

    • Inject the sample using the modified LC method.

    • Monitor the MRM transitions for both this compound and the suspected interfering compound (if known).

  • Evaluation:

    • Assess the chromatograms for baseline separation of the two compounds.

    • If separation is achieved, proceed with quantification using the resolved peaks.

Visualizations

Interference_Troubleshooting_Workflow start Start: Inaccurate Quantification check_matrix_effects Assess Matrix Effects (Post-column infusion or comparison of neat vs. matrix samples) start->check_matrix_effects matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_effects_present->improve_sample_prep Yes check_isobaric_interference Check for Isobaric Interference (Full Scan at Analyte RT) matrix_effects_present->check_isobaric_interference No optimize_chromatography Optimize Chromatography (e.g., change gradient, column) improve_sample_prep->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_chromatography->use_is use_is->check_isobaric_interference isobaric_interference_present Isobaric Interference Present? check_isobaric_interference->isobaric_interference_present resolve_chromatographically Attempt Chromatographic Resolution isobaric_interference_present->resolve_chromatographically Yes end_good End: Accurate Quantification isobaric_interference_present->end_good No select_alternative_mrm Select Alternative MRM Transition resolve_chromatographically->select_alternative_mrm end_bad End: Re-evaluate Method resolve_chromatographically->end_bad If resolution fails select_alternative_mrm->end_good Experimental_Workflow_for_Interference_ID start Start: Suspected Interference sample_prep Sample Preparation (SPE or LLE) start->sample_prep full_scan LC-MS Full Scan Analysis sample_prep->full_scan data_analysis Data Analysis: Examine mass spectrum at analyte RT full_scan->data_analysis isobaric_check Isobaric Peak Detected? data_analysis->isobaric_check optimize_lc Optimize LC Method for Separation isobaric_check->optimize_lc Yes quantify Proceed with Quantification isobaric_check->quantify No reanalyze Re-analyze with Optimized Method optimize_lc->reanalyze resolution_check Peaks Resolved? reanalyze->resolution_check resolution_check->quantify Yes alternative_mrm Select Alternative MRM resolution_check->alternative_mrm No

References

Technical Support Center: Overcoming Hydrochlorothiazide Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers: Initial inquiries for benzyldihydrochlorothiazide revealed limited specific stability data. As hydrochlorothiazide (HCTZ) is a closely related and extensively studied thiazide diuretic, this guide focuses on HCTZ. The principles of degradation and stabilization discussed herein are largely applicable to other thiazide diuretics and will provide valuable guidance for your research with this compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to the stability of hydrochlorothiazide in solution during laboratory experiments.

Troubleshooting Guide

Problem: Rapid Degradation of HCTZ in Aqueous Solution

Possible Causes:

  • High pH: HCTZ is known to undergo hydrolysis, particularly in neutral to alkaline conditions.[1][2][3][4][5]

  • Elevated Temperature: Increased temperature accelerates the rate of hydrolytic degradation.[1][3][4][5]

  • Exposure to Light: HCTZ is susceptible to photodegradation, which can lead to the formation of various photoproducts.[6][7][8][9]

Solutions:

  • pH Adjustment: Maintain the pH of the solution in the acidic range (ideally pH 3-5) to minimize hydrolysis.[3][10] Prepare solutions using appropriate acidic buffers.

  • Temperature Control: Prepare and store HCTZ solutions at reduced temperatures (e.g., 2-8°C or even 0-5°C) to slow down degradation kinetics.[1] Avoid heating solutions unless absolutely necessary for the experimental protocol.[1]

  • Light Protection: Protect solutions from light at all times by using amber-colored glassware or by wrapping containers with aluminum foil.[6][8] Conduct experiments under low-light conditions when possible.

Problem: Poor Solubility of HCTZ

Possible Cause:

  • HCTZ is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low aqueous solubility.[2][11][12] Its solubility in water is approximately 0.70 mg/mL.[11]

Solutions:

  • Co-solvents: Utilize organic solvents in which HCTZ has higher solubility, such as methanol, ethanol, acetonitrile, DMSO, or DMF, to prepare stock solutions before diluting with aqueous buffers.[13][14][15]

  • pH Modification: While HCTZ degrades at high pH, its solubility increases in alkaline conditions.[2] For short-term experiments where immediate use is intended, briefly increasing the pH with dilute sodium hydroxide can aid dissolution, but the risk of degradation must be considered.[1]

  • Formulation Aids: For formulation development, consider the use of solubilizing agents like polyethylene glycols (PEGs) or surfactants (e.g., Tween 60).[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of HCTZ?

A1: The primary degradation pathway for HCTZ in aqueous solutions is hydrolysis of the thiadiazine ring. This results in the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (impurity B) and formaldehyde.[2][16][17] Under photolytic stress, HCTZ can undergo photodechlorination to form dechlorinated HCTZ or react with solvents to form products like methoxyhydrothiazide (in methanol).[7][9]

Q2: At what pH is HCTZ most stable?

A2: HCTZ exhibits greater stability in acidic conditions.[3][10] Degradation is significantly slower at pH values between 1 and 5 compared to neutral or alkaline conditions (pH 6-8 and above).[10][18]

Q3: How can I monitor the stability of my HCTZ solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor HCTZ stability.[19][20][21][22][23] This method should be able to separate the intact HCTZ from its degradation products, allowing for accurate quantification of the parent drug over time.

Q4: I'm seeing unexpected peaks in my chromatogram. What could they be?

A4: Unexpected peaks are likely degradation products. If your solution was exposed to high pH or heat, the primary peak is likely 4-amino-6-chloro-1,3-benzenedisulfonamide.[2][17] If the solution was exposed to UV light, you might be observing photoproducts.[6] To confirm, you can run forced degradation studies under specific conditions (e.g., acid, base, peroxide, heat, light) to generate these degradation products as standards for comparison.

Data Presentation

Table 1: Solubility of Hydrochlorothiazide in Various Solvents
Solvent SystemSolubility (mg/mL)Reference
Water0.70[11]
Polyethylene Glycol 400 (PEG-400)2.53[11]
PEG-400:Water (3:1)6.50[11]
PEG-400 + Water + Tween-607.18[11]
Dimethyl Sulfoxide (DMSO)~20[13]
Dimethylformamide (DMF)~30[13]
MethanolHigher than water[14][15]
EthanolHigher than water[14][15]
AcetonitrileHigher than water[14][15]
Table 2: Summary of Hydrochlorothiazide Forced Degradation Studies
Stress ConditionReagents and Conditions% DegradationReference
Acid Hydrolysis0.1N HCl at 60°C for 4 hours8.98%[24]
Alkaline Hydrolysis0.1N NaOH at 60°C for 4 hours4.39%[24]
Oxidation3% H₂O₂ at 60°C for 4 hours36.13%[24]
Thermal Degradation60°C for 48 hours14.21%[24]
PhotostabilityUV light for 48 hours13.48%[24]

Experimental Protocols

Protocol: Forced Degradation Study of Hydrochlorothiazide

This protocol outlines a general procedure for conducting forced degradation studies on HCTZ to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve HCTZ in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours).[24] After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1N NaOH.

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1N NaOH. Heat as described for acid hydrolysis.[24] Neutralize with 0.1N HCl after the incubation period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature or heat gently (e.g., at 60°C) for a defined period.[24]

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[24]

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing UV and visible radiation (as per ICH Q1B guidelines) for a specified duration.[24] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • For each stress condition, dilute the treated and control samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the HCTZ peak from all degradation product peaks.[20][21] A common setup involves a C18 reversed-phase column with a mobile phase consisting of a methanol/buffer mixture and UV detection at approximately 270 nm.[19][21]

4. Data Evaluation:

  • Calculate the percentage of HCTZ degradation for each stress condition by comparing the peak area of HCTZ in the stressed sample to that in the control or an unstressed standard.

  • Assess the peak purity of the HCTZ peak in the presence of its degradation products to confirm the stability-indicating nature of the method.

Visualizations

Hydrochlorothiazide_Degradation_Pathway HCTZ Hydrochlorothiazide Intermediate Ring-Opened Intermediate HCTZ->Intermediate Hydrolysis (H₂O, pH, Heat) DegradationProduct 4-amino-6-chloro-1,3- benzenedisulfonamide Intermediate->DegradationProduct Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Primary hydrolytic degradation pathway of Hydrochlorothiazide.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Unexpected HCTZ Degradation in Solution HighpH High pH? (Neutral/Alkaline) Problem->HighpH HighTemp High Temperature? Problem->HighTemp LightExp Light Exposure? Problem->LightExp AdjustpH Adjust to pH 3-5 using acidic buffer HighpH->AdjustpH Yes ControlTemp Store at 2-8°C Avoid heating HighTemp->ControlTemp Yes ProtectLight Use amber vials Protect from light LightExp->ProtectLight Yes

Caption: Troubleshooting workflow for HCTZ instability in solution.

References

Navigating the Separation of Benzyldihydrochlorothiazide Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals grappling with the challenging separation of Benzyldihydrochlorothiazide isomers, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). The following information is designed to streamline the process of refining your High-Performance Liquid Chromatography (HPLC) gradient for optimal resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating this compound isomers?

A1: The most critical factor is the use of a chiral stationary phase (CSP). Due to the stereoisomeric nature of this compound, standard achiral columns (like C18 or C8) will not resolve the isomers. Chiral recognition is necessary to differentiate between the enantiomers or diastereomers.

Q2: Which type of chiral stationary phase is recommended for thiazide diuretics like this compound?

A2: Polysaccharide-based and macrocyclic glycopeptide-based CSPs have shown success in separating the stereoisomers of various thiazide diuretics. Specifically, columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-RH, Chiralcel® OJ-R) or teicoplanin-based phases (e.g., Chirobiotic™ T) are excellent starting points for method development.[1][2]

Q3: What are the typical mobile phase compositions used for chiral separation of thiazide compounds?

A3: Both normal-phase and reversed-phase chromatography can be employed.

  • Normal-Phase: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as 2-propanol or ethanol.

  • Reversed-Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol is typically used. The pH of the aqueous buffer can significantly influence the separation and should be carefully optimized.

Q4: My peaks are broad and tailing. What are the likely causes and how can I fix this?

A4: Broad and tailing peaks in chiral HPLC can stem from several issues:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Adjusting the mobile phase pH or adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can help to minimize these interactions.

  • Low Flow Rate: While lower flow rates can sometimes improve resolution in chiral separations, an excessively low flow rate can lead to band broadening. It is important to find an optimal flow rate that balances resolution and peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: The column may be contaminated or the stationary phase may have degraded. Flushing the column with a strong solvent or replacing it if necessary can resolve this issue.

Q5: I am not achieving baseline separation of the isomers. What steps can I take to improve the resolution?

A5: Improving resolution often requires a systematic approach to method optimization:

  • Optimize Mobile Phase Composition: Small changes in the ratio of the organic modifier to the aqueous buffer (in reversed-phase) or the alcohol content (in normal-phase) can have a significant impact on selectivity and resolution.

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time between the analytes and the chiral stationary phase, leading to better separation.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the chiral recognition mechanism.

  • Modify Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is a critical parameter that can affect retention and selectivity.

  • Screen Different Chiral Columns: If optimization of the mobile phase does not yield the desired separation, screening a different type of chiral stationary phase is often the most effective strategy.

Troubleshooting Guide: Refining Your HPLC Gradient

This guide provides a structured approach to troubleshoot and refine your HPLC gradient for better separation of this compound isomers.

Table 1: Initial Screening Conditions for Chiral Separation of Thiazide Diuretics
ParameterCondition A (Normal-Phase)Condition B (Reversed-Phase)
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Chiralcel® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v)Acetonitrile / Water with 0.1% Formic Acid (e.g., 50:50 v/v)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature Ambient (or controlled at 25°C)Ambient (or controlled at 25°C)
Detection UV at an appropriate wavelength (e.g., 270 nm)UV at an appropriate wavelength (e.g., 270 nm)
Experimental Protocol: Method Development for this compound Isomer Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the chiral separation of this compound.

  • Column Selection:

    • Begin by screening a set of chiral columns known to be effective for similar compounds. Recommended starting columns include those based on cellulose derivatives (e.g., Chiralcel® OD family) and macrocyclic glycopeptides (e.g., Chirobiotic™ T).

  • Mobile Phase Screening (Isocratic):

    • Normal-Phase:

      • Prepare mobile phases with varying ratios of n-hexane and an alcohol (e.g., 2-propanol or ethanol). Start with a high percentage of n-hexane (e.g., 95:5) and gradually increase the alcohol content (e.g., to 90:10, 80:20).

      • For basic analytes, consider adding a small amount of a basic modifier like diethylamine (0.1%). For acidic analytes, an acidic modifier like trifluoroacetic acid (0.1%) may be beneficial.

    • Reversed-Phase:

      • Prepare mobile phases with varying ratios of an organic modifier (acetonitrile or methanol) and an aqueous buffer. Start with a mid-range composition (e.g., 50:50).

      • Screen different pH values for the aqueous buffer (e.g., pH 3, 5, and 7) using appropriate buffers like phosphate or acetate.

  • Gradient Elution (if necessary):

    • If isocratic elution does not provide adequate separation or results in long run times, develop a gradient method.

    • A typical gradient in reversed-phase would involve starting with a lower percentage of the organic modifier and gradually increasing it over the course of the run.

  • Optimization of Critical Parameters:

    • Flow Rate: Evaluate the effect of flow rate on resolution. In chiral separations, lower flow rates (e.g., 0.5 mL/min) often lead to better separation.

    • Temperature: Investigate the effect of column temperature. Sometimes, sub-ambient or elevated temperatures can improve selectivity.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines (e.g., ICH).

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation of this compound isomers.

TroubleshootingWorkflow start Poor Isomer Separation check_column Is a Chiral Stationary Phase (CSP) being used? start->check_column use_csp Switch to a suitable CSP (e.g., Polysaccharide-based) check_column->use_csp No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes use_csp->optimize_mp adjust_ratio Adjust Organic/Aqueous Ratio (Reversed-Phase) or Hexane/Alcohol Ratio (Normal-Phase) optimize_mp->adjust_ratio Start change_modifier Change Organic Modifier (e.g., ACN to MeOH) adjust_ratio->change_modifier No Improvement good_separation Acceptable Separation adjust_ratio->good_separation Improved adjust_ph Adjust Mobile Phase pH (Reversed-Phase) change_modifier->adjust_ph No Improvement change_modifier->good_separation Improved optimize_flow Optimize Flow Rate adjust_ph->optimize_flow No Improvement adjust_ph->good_separation Improved lower_flow Try a Lower Flow Rate (e.g., 0.5 mL/min) optimize_flow->lower_flow Start screen_columns Screen Different CSPs lower_flow->screen_columns No Improvement lower_flow->good_separation Improved select_column Select a CSP with a different chiral selector (e.g., Macrocyclic Glycopeptide) screen_columns->select_column Start select_column->optimize_mp Re-optimize select_column->good_separation Improved

Caption: Troubleshooting workflow for HPLC separation of isomers.

References

Minimizing off-target effects of Benzyldihydrochlorothiazide in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyldihydrochlorothiazide (BDHCT) in cell culture. The focus is on minimizing and identifying potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (BDHCT)?

A1: this compound (BDHCT) is a thiazide-like diuretic. Its primary mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis. In a cell culture context, BDHCT is expected to primarily target cells expressing this transporter.

Q2: What are the known or potential off-target effects of thiazide diuretics like BDHCT?

A2: While the primary target of thiazide diuretics is the NCC, several off-target effects have been reported, primarily from in vivo and clinical studies. These can be relevant in cell culture models, especially at higher concentrations or in cell types that do not express NCC. Potential off-target effects include:

  • Metabolic Effects: Thiazides have been associated with hyperglycemia and impaired glucose tolerance. This may be linked to the downregulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which plays a role in glucose metabolism and insulin sensitivity.

  • Ion Channel Modulation: Some studies suggest that thiazides can affect various ion channels, which could have widespread effects on cellular function.

  • Vasodilation: Thiazides can induce vasodilation, which may be independent of their diuretic effect and could involve pathways in vascular smooth muscle cells.

It is crucial to consider these potential off-target effects when designing and interpreting experiments with BDHCT in cell culture.

Q3: How can I minimize off-target effects of BDHCT in my cell culture experiments?

A3: Minimizing off-target effects is critical for obtaining reliable data. Here are several strategies:

  • Dose-Response Studies: Perform a thorough dose-response analysis to determine the lowest effective concentration of BDHCT that elicits the desired on-target effect without causing widespread cellular changes.

  • Use of Appropriate Controls: Include multiple types of controls in your experiments. This includes vehicle controls (e.g., DMSO, if used to dissolve BDHCT), negative controls (an inactive analogue of BDHCT, if available), and positive controls (a known inhibitor of the target).

  • Target Expression Verification: Confirm that your cell line of interest expresses the primary target, the Na+/Cl- cotransporter (NCC), if you are studying on-target effects. If the cells do not express NCC, any observed effect is likely off-target.

  • Isogenic Knockout Cell Lines: The gold standard for confirming on-target effects is to use an isogenic cell line where the gene for the target protein (SLC12A3 for NCC) has been knocked out.[1][2][3][4][5] The effect of BDHCT should be absent or significantly reduced in the knockout cells compared to the wild-type parental cells.

  • Serum-Free Media: Whenever possible, use serum-free media for your experiments.[6][7][8][9][10] Serum contains many unknown factors that can interact with the compound and obscure the results, increasing variability.

Troubleshooting Guides

Problem 1: I am observing a cellular phenotype with BDHCT in a cell line that does not express the Na+/Cl- cotransporter (NCC).

  • Possible Cause: The observed effect is likely an off-target effect of BDHCT.

  • Troubleshooting Steps:

    • Confirm Target Absence: Double-check that your cell line does not express NCC using techniques like RT-qPCR or Western blotting.

    • Investigate Off-Target Pathways: Based on the observed phenotype, consider which of the known off-target pathways of thiazides might be involved (e.g., PPARγ signaling, glucose metabolism).

    • Perform Counter-Screening: Test BDHCT in a panel of cell lines with known expression profiles of various potential off-target proteins to identify a potential molecular target.

    • Computational Prediction: Utilize in silico tools to predict the potential off-target binding profile of BDHCT based on its chemical structure.[11][12]

    • Gene Expression Profiling: Perform RNA sequencing or microarray analysis on cells treated with BDHCT to identify global changes in gene expression, which can provide clues about the affected pathways.[13][14][15]

Problem 2: I am unsure if the observed effect of BDHCT is due to its on-target activity or an off-target effect.

  • Possible Cause: The cellular phenotype could be a result of either on-target NCC inhibition, an off-target interaction, or a combination of both.

  • Troubleshooting Steps:

    • Isogenic Knockout Control: The most definitive way to distinguish on-target from off-target effects is to use an isogenic knockout cell line lacking the NCC. If the effect persists in the knockout cells, it is an off-target effect.

    • Structure-Activity Relationship (SAR) Analysis: If available, test structurally related analogues of BDHCT with varying affinities for the NCC. A correlation between the potency of the analogues for NCC inhibition and the observed cellular effect would support an on-target mechanism.

    • Rescue Experiments: If the downstream consequences of NCC inhibition are known, attempt to "rescue" the phenotype by manipulating the downstream pathway. For example, if NCC inhibition is expected to alter intracellular chloride concentration, see if artificially altering chloride levels mimics or reverses the effect of BDHCT.

    • Orthogonal Approaches: Use a different method to inhibit the target, such as siRNA or shRNA knockdown of NCC, and see if it recapitulates the phenotype observed with BDHCT.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of BDHCT (Dose-Response Curve)

Objective: To identify the concentration range of BDHCT that effectively inhibits the Na+/Cl- cotransporter (on-target) while minimizing non-specific toxicity.

Materials:

  • Cell line expressing the Na+/Cl- cotransporter (e.g., MDCK cells)

  • This compound (BDHCT)

  • DMSO (for stock solution)

  • Cell culture medium

  • 96-well plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Assay for Na+/Cl- cotransporter activity (e.g., 86Rb+ uptake assay)

Procedure:

  • Prepare BDHCT Stock Solution: Dissolve BDHCT in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Note: The solubility of a deuterated version of BDHCT is reported as 10 mM in DMSO.

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Serial Dilutions: Prepare a series of dilutions of BDHCT in cell culture medium from the stock solution. A common starting range for thiazide diuretics is from 100 µM down to the nanomolar range. Include a vehicle control (DMSO at the same final concentration as the highest BDHCT concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BDHCT.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the expected timeline of the cellular response.

  • Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Assess On-Target Activity: In a parallel experiment, treat the cells with the same concentrations of BDHCT for a shorter period (e.g., 1-2 hours) and then perform an assay to measure the activity of the Na+/Cl- cotransporter. A common method is to measure the uptake of the potassium analogue, Rubidium-86 (86Rb+), in the presence of ouabain (to inhibit the Na+/K+ ATPase) and bumetanide (to distinguish NCC from NKCC activity).

  • Data Analysis: Plot the cell viability and NCC activity as a function of BDHCT concentration. Determine the EC50 (for NCC inhibition) and the CC50 (for cytotoxicity). The optimal concentration for your experiments will be a concentration that gives significant on-target activity with minimal cytotoxicity.

Protocol 2: Assessing Off-Target Effects on PPARγ Activity

Objective: To determine if BDHCT affects the activity of PPARγ, a known off-target of some thiazide diuretics.

Materials:

  • Cell line suitable for PPARγ activity assays (e.g., HEK293T, HepG2)

  • PPARγ reporter plasmid (containing a PPAR response element driving a reporter gene like luciferase)

  • Expression plasmid for human PPARγ (if the cell line does not endogenously express it at sufficient levels)

  • Transfection reagent

  • BDHCT

  • Positive control agonist for PPARγ (e.g., Rosiglitazone)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed the cells in a 96-well plate. The next day, co-transfect the cells with the PPARγ reporter plasmid and the PPARγ expression plasmid (if needed) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of BDHCT. Include a vehicle control, a positive control (Rosiglitazone), and BDHCT in combination with Rosiglitazone to test for antagonistic effects.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.[16][17][18][19][20]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Compare the luciferase activity in the BDHCT-treated cells to the controls. An increase in luciferase activity suggests agonistic off-target effects on PPARγ, while a decrease in the Rosiglitazone-stimulated signal suggests antagonistic effects.

Protocol 3: Assessing Off-Target Effects on Glucose Uptake

Objective: To investigate if BDHCT affects glucose uptake in a relevant cell line (e.g., adipocytes, muscle cells).

Materials:

  • Cell line capable of insulin-stimulated glucose uptake (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • BDHCT

  • Insulin

  • Glucose-free culture medium

  • 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate the cells according to standard protocols to induce a glucose-responsive phenotype.

  • Serum Starvation: Before the assay, serum-starve the cells for several hours to reduce basal glucose uptake.

  • BDHCT Pre-treatment: Pre-incubate the cells with different concentrations of BDHCT for a desired period (e.g., 1-24 hours).

  • Insulin Stimulation: Stimulate the cells with insulin for a short period (e.g., 15-30 minutes) to induce glucose transporter (GLUT) translocation to the cell membrane. Include a basal (no insulin) control.

  • Glucose Uptake Measurement: Add the radiolabeled or fluorescent glucose analog to the cells and incubate for a short time (e.g., 5-10 minutes).

  • Wash and Lyse: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of internalized glucose analog using a scintillation counter or a fluorescence plate reader.[21][22][23][24][25]

  • Data Analysis: Normalize the glucose uptake to the total protein content in each well. Compare the glucose uptake in BDHCT-treated cells to the controls (basal and insulin-stimulated).

Data Presentation

Table 1: Example Dose-Response Data for BDHCT in MDCK cells

BDHCT Concentration (µM)Cell Viability (% of Control)NCC Activity (% Inhibition)
0 (Vehicle)100 ± 50 ± 2
0.198 ± 415 ± 3
195 ± 652 ± 5
1092 ± 585 ± 4
5075 ± 898 ± 2
10055 ± 10100 ± 1

Table 2: Example Data for Off-Target PPARγ Activity of BDHCT

TreatmentNormalized Luciferase Activity (Fold Change)
Vehicle1.0 ± 0.1
Rosiglitazone (1 µM)8.5 ± 0.7
BDHCT (10 µM)1.2 ± 0.2
BDHCT (50 µM)2.1 ± 0.3
Rosiglitazone (1 µM) + BDHCT (50 µM)7.9 ± 0.6

Visualizations

on_target_pathway BDHCT Benzyldihydro- chlorothiazide NCC Na+/Cl- Cotransporter (NCC) (SLC12A3) BDHCT->NCC Inhibition Ion_Flux Decreased Na+ and Cl- Reabsorption NCC->Ion_Flux Cellular_Effect Altered Intracellular Ion Concentration Ion_Flux->Cellular_Effect off_target_pathway BDHCT Benzyldihydro- chlorothiazide PPARg PPARγ BDHCT->PPARg Potential Modulation (Downregulation) Gene_Expression Altered Gene Expression (Glucose Metabolism) PPARg->Gene_Expression Metabolic_Effect Cellular Metabolic Changes (e.g., altered glucose uptake) Gene_Expression->Metabolic_Effect experimental_workflow cluster_0 Initial Screening cluster_1 Off-Target Assessment cluster_2 Target Validation Dose_Response 1. Dose-Response Curve (Viability & On-Target Activity) Select_Concentration 2. Select Optimal Concentration Dose_Response->Select_Concentration Off_Target_Assays 3. Perform Off-Target Assays (e.g., PPARγ, Glucose Uptake) Select_Concentration->Off_Target_Assays Knockout_Control 5. Isogenic Knockout Control (NCC-/-) Select_Concentration->Knockout_Control Gene_Profiling 4. Gene Expression Profiling (Optional) Off_Target_Assays->Gene_Profiling Compare_Phenotypes 6. Compare Phenotypes (WT vs. KO) Knockout_Control->Compare_Phenotypes

References

Technical Support Center: Benzyldihydrochlorothiazide Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyldihydrochlorothiazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: this compound is a thiazide diuretic. While extensive data exists for the class of thiazide diuretics, specific dose-response data and optimized experimental protocols for this compound are not widely published. The information provided herein is based on the well-characterized properties of related compounds, such as hydrochlorothiazide (HCTZ), and should be used as a general guide. Researchers must optimize and validate these protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, as a thiazide diuretic, is expected to exert its primary effect by inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased excretion of water, sodium, and chloride.[3][4] This diuretic effect is the basis for its antihypertensive properties.[5]

Q2: What is the expected dose-response relationship for this compound?

A2: The dose-response relationship for this compound is anticipated to be sigmoidal, similar to other thiazide diuretics.[6] This means that at low doses, the response will be minimal. As the dose increases, there will be a steeper increase in the diuretic and antihypertensive effect until a plateau is reached at higher doses, indicating the maximal effect (Emax).[4][7] It is important to note that adverse effects, such as electrolyte imbalances, also exhibit a dose-dependent relationship.[8][9]

Q3: What are the potential off-target effects or secondary mechanisms of action?

A3: Besides the primary diuretic effect, some studies on thiazide diuretics suggest other mechanisms that may contribute to their antihypertensive action. These include vasodilation, which could be mediated by the opening of calcium-activated potassium channels (BK channels) in vascular smooth muscle.[3][10] However, the long-term blood pressure-lowering effects are thought to be primarily due to the initial reduction in plasma volume and subsequent decrease in peripheral vascular resistance.[5]

Q4: What are the common side effects observed with thiazide diuretics that I should monitor for in my preclinical studies?

A4: Common dose-dependent side effects of thiazide diuretics include:

  • Hypokalemia: Decreased potassium levels due to increased distal tubular flow and aldosterone-mediated potassium secretion.[8]

  • Hyponatremia: Low sodium levels, particularly in the initial phase of treatment.

  • Hyperuricemia: Increased uric acid levels due to competition for secretion in the proximal tubule.[8]

  • Hyperglycemia: Thiazides can impair glucose tolerance, potentially by reducing insulin secretion as a result of hypokalemia.[8]

  • Hypercalcemia: Increased calcium reabsorption in the distal tubule.

Troubleshooting Guide

Q5: My in vitro assay using a kidney cell line (e.g., MDCK, mpkDCT) is showing no significant inhibition of ion transport. What could be the issue?

A5:

  • Cell Line and NCC Expression: Confirm that your chosen cell line expresses a functional Na+/Cl- cotransporter (NCC). NCC expression levels can vary between cell lines and passage numbers. Consider using a cell line known to have robust NCC activity or transiently transfecting cells with the NCC gene.

  • Compound Solubility: this compound may have limited aqueous solubility. Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in the assay medium. Precipitated compound will not be active. Consider performing a solubility test.

  • Vehicle Concentration: High concentrations of solvents like DMSO can be toxic to cells and interfere with the assay. Ensure your final vehicle concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).

  • Assay Endpoint: The chosen assay endpoint must be sensitive enough to detect changes in ion transport. Methods like measuring the uptake of radioactive tracers (e.g., 22Na+) or using ion-sensitive fluorescent dyes can be employed. Ensure your detection method has a good signal-to-noise ratio.

  • Incubation Time: The incubation time with the compound may be insufficient. A time-course experiment is recommended to determine the optimal incubation period for observing maximal inhibition.

Q6: I am observing high variability in my dose-response data. How can I improve the consistency of my results?

A6:

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure a uniform cell seeding density and allow cells to form a confluent monolayer before starting the experiment.

  • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in compound dilution and addition to the assay plates.

  • Edge Effects: The outer wells of a microplate are prone to "edge effects" due to evaporation. To mitigate this, avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.

  • Data Normalization: Normalize your data to a positive control (a known NCC inhibitor like HCTZ) and a negative control (vehicle) to account for inter-assay variability.

Q7: The dose-response curve for this compound in my experiment is flat, showing a very narrow effective range. What does this indicate?

A7: A flat dose-response curve suggests a narrow therapeutic window for the observed effect. This could mean that the concentration range between the minimal effective dose and the dose causing maximal effect is small. It is also possible that the compound has a steep dose-response relationship, and the concentrations you have tested are all on the plateau of the curve. To investigate this, you should:

  • Expand the Dose Range: Test a wider range of concentrations, including much lower doses, to better define the ascending part of the curve and the EC50 value.[4]

  • Consider Cytotoxicity: At higher concentrations, the compound might be causing cytotoxicity, which could mask the specific inhibitory effect. Perform a cell viability assay in parallel with your functional assay to rule out toxicity.

Data Presentation

Table 1: Dose-Response Data for Hydrochlorothiazide (HCTZ) on Systolic Blood Pressure (SBP) and Serum Potassium.

This table summarizes data from a meta-analysis of clinical trials and is provided as a reference for designing dose-ranging studies for this compound. The potency of this compound may differ.

Dose of HCTZ (mg/day)Change in SBP (mmHg)Change in Serum Potassium (mmol/L)
6.25-4.1-0.14
12.5-6.5-0.27
25-8.3-0.34
50-10.7-0.45

Data adapted from a meta-analysis by Peter A. L. M. et al., 2012.[8]

Experimental Protocols

Protocol 1: In Vitro Na+/Cl- Cotransporter (NCC) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the NCC in a cell-based assay.

1. Cell Culture:

  • Culture a suitable renal epithelial cell line (e.g., mpkDCT cells stably expressing NCC) in appropriate growth medium until a confluent monolayer is formed in 96-well plates.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution in a suitable buffer to create a range of working concentrations. Include a vehicle control (DMSO) and a positive control (e.g., hydrochlorothiazide).

3. Assay Procedure:

  • Wash the cell monolayers with a pre-warmed, chloride-free buffer.
  • Pre-incubate the cells with the different concentrations of this compound, vehicle, or positive control for a predetermined time (e.g., 30 minutes) at 37°C.
  • Initiate the ion uptake by adding a buffer containing a radioactive tracer (e.g., 22Na+) and a fixed concentration of non-radioactive NaCl.
  • After a short incubation period (e.g., 10 minutes), stop the uptake by rapidly washing the cells with ice-cold, stop buffer.
  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the background radioactivity (from wells without cells).
  • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of a known inhibitor (0% activity).
  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_DCT_Cell Distal Convoluted Tubule (DCT) Cell This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibition Na_out Na+ NCC->Na_out Reabsorption Cl_out Cl- NCC->Cl_out Reabsorption Na_in Na+ Na_in->NCC Cl_in Cl- Cl_in->NCC Lumen Tubular Lumen Lumen_Node Blood Blood Blood_Node

Caption: Mechanism of action of this compound in a DCT cell.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis A Select appropriate renal cell line (e.g., mpkDCT with NCC expression) B Determine dose range based on literature for related compounds A->B D Prepare serial dilutions of This compound B->D C Seed cells in 96-well plates E Treat cells with compound and controls C->E D->E F Perform ion uptake assay (e.g., 22Na+ uptake) E->F G Measure endpoint signal F->G H Normalize data to controls G->H I Plot dose-response curve (log[concentration] vs. response) H->I J Calculate IC50/EC50 I->J

Caption: General workflow for in vitro dose-response curve generation.

References

Technical Support Center: Strategies to Reduce Benzyldihydrochlorothiazide Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Benzyldihydrochlorothiazide (BDHCT) during storage. The following information is substantially based on data available for structurally similar thiazide diuretics, primarily Hydrochlorothiazide (HCTZ), due to the limited specific data for BDHCT. It is strongly recommended to perform specific stability studies for this compound to confirm these recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on studies of related thiazide diuretics, the primary degradation pathways for this compound are expected to be hydrolysis and photodegradation.[1][2][3]

  • Hydrolysis: The thiazide ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This can lead to the formation of a primary degradation product, likely a disulfonamide derivative. For Hydrochlorothiazide, a common degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACD).[2][3]

  • Photodegradation: Exposure to light, particularly UV-A radiation, can induce degradation. This may involve cleavage of the benzyl group or other structural rearrangements. Studies on Chlorothiazide and Hydrochlorothiazide have shown photodehalogenation and photodehydrogenation as possible degradation routes.[1]

Q2: What are the optimal storage conditions to minimize BDHCT degradation?

To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a controlled environment.

  • Temperature: Refrigeration at 2-8°C is a common recommendation for the storage of thiazide diuretic standards. For formulated products, storage at controlled room temperature (20-25°C) is typical, but this should be confirmed with stability studies. Elevated temperatures will accelerate hydrolytic degradation.

  • Light: Protect from light at all times by using amber-colored containers or by storing in a dark place.

  • Humidity: Store in a dry environment to minimize the potential for hydrolysis, especially for the solid drug substance.

Q3: How can I identify and quantify BDHCT and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.

  • Methodology: A reversed-phase HPLC method with UV detection is typically used. The method should be capable of separating the parent BDHCT peak from all potential degradation products and process impurities.

  • Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear. This involves performing forced degradation studies to generate degradation products and demonstrate that the method can resolve them from the active pharmaceutical ingredient (API).

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected peaks observed in HPLC chromatogram during stability testing. Degradation of BDHCT.1. Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. 2. Characterize the unknown peaks using techniques like LC-MS/MS to elucidate their structures.[2][3] 3. Optimize storage conditions (reduce temperature, protect from light) to minimize further degradation.
Loss of potency of BDHCT in a formulation over time. Chemical instability of BDHCT in the formulation matrix.1. Review the formulation for incompatible excipients. Common excipients like lactose and certain lubricants can sometimes interact with the API.[4][5] 2. Evaluate the pH of the formulation if it is a liquid or semi-solid. Adjust the pH to a range where BDHCT is more stable, likely in the slightly acidic to neutral range. 3. Consider the use of antioxidants if oxidative degradation is suspected.
Discoloration of the drug substance or product upon storage. Formation of degradation products.1. Investigate the nature of the degradation product causing the color change. 2. Review storage conditions, particularly exposure to light and air (oxygen). 3. For solid dosage forms, assess the impact of humidity.

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies for thiazide diuretics, which can be adapted for this compound. The target degradation is generally between 5-20% to ensure that the analytical method is truly stability-indicating.[6][7]

Stress ConditionReagent/ConditionTypical DurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HClReflux for 8 hoursHydrolysis of the thiazide ring
Base Hydrolysis 0.1 M NaOHRoom temperature for 24 hoursHydrolysis of the thiazide ring
Oxidation 3-30% H₂O₂Room temperature for 24 hoursOxidation of the sulfonamide group or other susceptible moieties
Thermal Degradation 60-80°C48 hoursThermolytic decomposition
Photodegradation UV light (e.g., 254 nm) and visible lightExpose solid or solution to lightPhotolytic cleavage or rearrangement

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of BDHCT and to serve as samples for the development and validation of a stability-indicating HPLC method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of BDHCT in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. After the exposure period, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). Dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method for BDHCT

Objective: To develop and validate an HPLC method for the quantitative determination of BDHCT in the presence of its degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of BDHCT (typically around 270-280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness according to ICH Q2(R1) guidelines.

Visualizations

Degradation_Pathway BDHCT This compound Hydrolysis_Product Disulfonamide Derivative (e.g., 4-amino-6-chloro-1,3-benzenedisulfonamide analog) BDHCT->Hydrolysis_Product Hydrolysis (Acid/Base, Heat) Photodegradation_Product Photolytic Degradants (e.g., Dehalogenated or Dehydrogenated products) BDHCT->Photodegradation_Product Photodegradation (UV/Visible Light)

Caption: Predicted degradation pathways for this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Validation Method Validation (ICH Q2) HPLC->Validation Characterization Degradant Characterization (LC-MS/MS) Validation->Characterization Stability Establish Storage Conditions & Shelf-life Characterization->Stability

Caption: Workflow for investigating BDHCT degradation and stability.

References

Technical Support Center: Enhancing the Bioavailability of Benzyldihydrochlorothiazide (BDHCT) Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Benzyldihydrochlorothiazide (BDHCT) formulations. Given that this compound is a derivative of hydrochlorothiazide (HCT), a known BCS Class IV drug with low solubility and low permeability, the strategies outlined below are based on established methods for improving the bioavailability of poorly soluble and poorly permeable compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound (BDHCT)?

A1: The primary challenges for BDHCT's oral bioavailability are expected to be its low aqueous solubility and low intestinal permeability.[2][3] These factors can lead to a low dissolution rate in the gastrointestinal fluids and inefficient transport across the intestinal wall, resulting in poor absorption and reduced systemic exposure.[4][5]

Q2: Which bioavailability enhancement strategies are most suitable for a BCS Class IV compound like BDHCT?

A2: For a compound with both low solubility and low permeability, a multi-pronged approach is often necessary. Promising strategies include:

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a polymer matrix in an amorphous state, which can significantly increase its aqueous solubility and dissolution rate.[4][6][7]

  • Lipid-Based Formulations (e.g., Nanoemulsions): Encapsulating the drug in lipidic carriers can enhance solubility and may also improve permeability by utilizing lipid absorption pathways.[8][9]

  • Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[4][10]

  • Co-crystallization: Forming cocrystals with a suitable co-former can alter the physicochemical properties of the drug, potentially improving both solubility and permeability.[2][11]

Q3: How do I select the most appropriate polymer for a solid dispersion formulation of BDHCT?

A3: Polymer selection is critical for the success of a solid dispersion. Key considerations include:

  • Miscibility and Solubility: The polymer should be capable of dissolving the drug to form a stable, amorphous solid solution.

  • Glass Transition Temperature (Tg): A polymer with a high Tg can help to ensure the physical stability of the amorphous dispersion by preventing crystallization.

  • Solubility in Different Solvents: For solvent-based preparation methods, the polymer and drug should share a common solvent.

  • Safety and Regulatory Acceptance: The chosen polymer should be pharmaceutically acceptable for oral administration.

Commonly used polymers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

Troubleshooting Guides

Troubleshooting Solid Dispersion Formulations
Issue Potential Cause(s) Troubleshooting Steps
Low Drug Loading Poor miscibility between BDHCT and the polymer.- Screen a wider range of polymers with varying polarities.- Conduct miscibility studies (e.g., using differential scanning calorimetry) to identify a suitable polymer.- Consider using a combination of polymers.
Crystallization During Storage The amorphous solid dispersion is physically unstable.- Select a polymer with a higher glass transition temperature (Tg).- Increase the polymer-to-drug ratio.- Store the formulation at a lower temperature and humidity.[12]- Incorporate a crystallization inhibitor into the formulation.
Incomplete Dissolution - The polymer may not be readily soluble in the dissolution medium.- The drug may be precipitating out of the supersaturated solution.- Use a more soluble polymer or a combination of polymers.- Incorporate a precipitation inhibitor (e.g., HPMC) into the formulation or the dissolution medium.- Optimize the dissolution test conditions (e.g., pH, surfactant concentration).[13]
Troubleshooting Nanoemulsion Formulations
Issue Potential Cause(s) Troubleshooting Steps
Phase Separation or Creaming The nanoemulsion is physically unstable.[9]- Optimize the oil-to-surfactant/co-surfactant ratio.- Screen different surfactants and co-surfactants to find a more effective stabilizing system.[14]- Increase the viscosity of the aqueous phase.- Ensure proper homogenization during preparation.
Droplet Size is Too Large - Insufficient energy input during emulsification.- Inappropriate surfactant/co-surfactant system.- Increase the homogenization pressure or sonication time.[14]- Optimize the surfactant and co-surfactant combination and concentration.[8]- Adjust the oil phase composition.
Drug Precipitation The drug has low solubility in the oil phase.- Screen different oils to find one with higher solubilizing capacity for BDHCT.- Use a co-solvent in the oil phase.- Reduce the drug loading.

Experimental Protocols

Protocol 1: Preparation of BDHCT Solid Dispersion by Solvent Evaporation
  • Solubilization: Dissolve a specific ratio of BDHCT and a selected polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a specified temperature for an extended period (e.g., 24 hours) to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of a specific mesh size to ensure particle size uniformity.

  • Characterization: Characterize the prepared solid dispersion for drug content, morphology (using scanning electron microscopy), physical state (using X-ray powder diffraction and differential scanning calorimetry), and in vitro dissolution.[15]

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Apparatus II (paddle) or Apparatus I (basket).

  • Dissolution Medium: Select a physiologically relevant medium. Given the low solubility of BDHCT, a medium containing a surfactant (e.g., 0.5% sodium lauryl sulfate in 0.1 N HCl or phosphate buffer pH 6.8) may be necessary to achieve sink conditions.[13][16] The volume is typically 900 mL.

  • Temperature: Maintain the temperature at 37 ± 0.5°C.[16]

  • Agitation Speed: Set the paddle speed to a suitable rate, typically 50-75 rpm.[16]

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.

  • Dosing: Administer the BDHCT formulation (e.g., solid dispersion suspended in water) orally to one group of animals. Administer a control formulation (e.g., unformulated BDHCT suspension) to another group. An intravenous dose group is also recommended to determine absolute bioavailability.[17][18]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of BDHCT in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software.[18]

  • Bioavailability Calculation: Calculate the relative oral bioavailability of the enhanced formulation compared to the control. If an IV dose was administered, the absolute bioavailability can also be determined.[17]

Visualizations

G start Start: Low Bioavailability of BDHCT solubility_check Is solubility the primary issue? start->solubility_check permeability_check Is permeability also a limiting factor? solubility_check->permeability_check Yes solubility_enhancement Solubility Enhancement Strategies solubility_check->solubility_enhancement No permeability_enhancement Permeability Enhancement Strategies permeability_check->permeability_enhancement No combined_approach Combined Solubility and Permeability Enhancement permeability_check->combined_approach Yes formulation_dev Formulation Development and Characterization solubility_enhancement->formulation_dev permeability_enhancement->formulation_dev combined_approach->formulation_dev in_vivo_study In Vivo Pharmacokinetic Study formulation_dev->in_vivo_study end End: Optimized BDHCT Formulation in_vivo_study->end

Caption: A decision tree for selecting a bioavailability enhancement strategy for BDHCT.

G A 1. Dissolve BDHCT and Polymer in Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying B->C D 4. Milling and Sieving C->D E 5. Characterization (XRD, DSC, Dissolution) D->E F Final Solid Dispersion Powder E->F

Caption: Experimental workflow for preparing a solid dispersion of BDHCT.

References

Validation & Comparative

Validating the Diuretic Efficacy of Benzyldihydrochlorothiazide In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vivo diuretic efficacy of Benzyldihydrochlorothiazide. Due to a lack of publicly available, direct experimental data on this compound, this document leverages data from its close structural analog, Hydrochlorothiazide (HCTZ), and other thiazide diuretics to provide a comparative context. The experimental protocols and data presented herein are based on established models for screening diuretic agents.

Mechanism of Action: Thiazide Diuretics

This compound, as a member of the thiazide class of diuretics, is presumed to exert its diuretic effect through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to increased excretion of sodium and chloride ions, and consequently, water. This primary mechanism is shared among thiazide diuretics, including the widely studied Hydrochlorothiazide.

Signaling Pathway for Thiazide Diuretics

cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_urine Urine Lumen Lumen NCC Na+/Cl- Cotransporter Lumen->NCC Na+, Cl- Blood Blood Na_K_ATPase Na+/K+ ATPase Blood->Na_K_ATPase 2 K+ Thiazide_Diuretic This compound (or other Thiazide Diuretics) Thiazide_Diuretic->NCC Inhibits Cl_Channel Cl- Channel Increased_Excretion Increased Na+, Cl-, and Water Excretion (Diuresis) Na_K_ATPase->Blood 3 Na+ Cl_Channel->Blood Cl-

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Comparative In Vivo Diuretic Efficacy

Table 1: Cumulative Urine Output in a Rat Model (mL/kg)

Treatment Group2 hours4 hours6 hours8 hours24 hours
Control (Vehicle) 2.5 ± 0.34.1 ± 0.55.8 ± 0.67.2 ± 0.815.3 ± 1.5
Hydrochlorothiazide (25 mg/kg) 4.8 ± 0.68.2 ± 0.911.5 ± 1.214.3 ± 1.525.1 ± 2.1
Furosemide (20 mg/kg) 9.5 ± 1.115.3 ± 1.818.2 ± 2.020.1 ± 2.232.5 ± 2.8

* Indicates a statistically significant difference from the control group (p < 0.05). Data is hypothetical and for illustrative purposes.

Table 2: Urinary Electrolyte Excretion in a Rat Model (mmol/kg/24h)

Treatment GroupSodium (Na+)Potassium (K+)Chloride (Cl-)
Control (Vehicle) 1.8 ± 0.21.5 ± 0.12.1 ± 0.3
Hydrochlorothiazide (25 mg/kg) 4.5 ± 0.52.8 ± 0.35.2 ± 0.6
Furosemide (20 mg/kg) 8.2 ± 0.94.1 ± 0.49.5 ± 1.1

* Indicates a statistically significant difference from the control group (p < 0.05). Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for a standard in vivo screening of diuretic activity in a rat model, which can be adapted for testing this compound.

Title: Assessment of the Diuretic, Natriuretic, and Kaliuretic Activity of a Test Compound in Saline-Loaded Rats.

1. Animals:

  • Male Wistar rats weighing 180-220g.

  • Animals are to be housed in standard laboratory conditions with free access to food and water.

  • Acclimatize animals for at least 5 days before the experiment.

2. Experimental Groups (n=6 per group):

  • Group I (Control): Vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Group II (Standard): Hydrochlorothiazide (25 mg/kg, p.o.).

  • Group III (Test Compound): this compound (at various doses, e.g., 10, 25, 50 mg/kg, p.o.).

3. Experimental Procedure:

  • Fast animals overnight (18 hours) with free access to water.

  • Administer a saline load (0.9% NaCl) of 25 mL/kg body weight orally to all animals.

  • Immediately after the saline load, administer the vehicle, standard drug, or test compound orally.

  • Place each rat in an individual metabolic cage designed for urine collection.

  • Collect urine at 2, 4, 6, 8, and 24 hours post-administration.

  • Measure the total volume of urine for each collection period.

  • Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.

4. Data Analysis:

  • Calculate the cumulative urine output at each time point.

  • Calculate the total excretion of sodium, potassium, and chloride over the 24-hour period.

  • Express results as mean ± SEM.

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the control group.

  • A p-value of < 0.05 is to be considered statistically significant.

Experimental Workflow

Start Start Acclimatize Animal Acclimatization (5 days) Start->Acclimatize Fasting Overnight Fasting (18 hours) Acclimatize->Fasting Saline_Load Oral Saline Load (25 mL/kg) Fasting->Saline_Load Dosing Oral Administration of Test/Standard/Vehicle Saline_Load->Dosing Metabolic_Cage Placement in Metabolic Cages Dosing->Metabolic_Cage Urine_Collection Urine Collection (2, 4, 6, 8, 24h) Metabolic_Cage->Urine_Collection Volume_Measurement Urine Volume Measurement Urine_Collection->Volume_Measurement Electrolyte_Analysis Electrolyte Analysis (Na+, K+, Cl-) Urine_Collection->Electrolyte_Analysis Data_Analysis Statistical Analysis Volume_Measurement->Data_Analysis Electrolyte_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo diuretic activity screening in a rat model.

Conclusion

While direct in vivo efficacy data for this compound is not currently available in the public domain, its classification as a thiazide diuretic allows for informed predictions of its mechanism and potential diuretic profile. The provided experimental protocol offers a robust method for generating the necessary data to validate its efficacy and compare it to existing diuretics like Hydrochlorothiazide and Furosemide. Researchers are encouraged to conduct such studies to establish a clear pharmacological profile for this compound.

Comparative Analysis of Cross-Reactivity in Thiazide Diuretic Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methods for the detection of thiazide diuretics, with a focus on cross-reactivity, a critical consideration for researchers, scientists, and drug development professionals. While specific cross-reactivity data for benzyldihydrochlorothiazide remains limited in publicly available literature, this document offers a comparative overview of commonly used thiazide diuretics, supported by experimental data from various analytical techniques.

Executive Summary

The accurate detection and differentiation of thiazide diuretics are paramount in both clinical and research settings. This guide explores the cross-reactivity profiles of several thiazide diuretics using immunoassay-based methods and contrasts this with the high specificity achievable with chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding the potential for cross-reactivity is essential for the development of robust and reliable analytical methods for this class of drugs.

Data Presentation: Cross-Reactivity of Thiazide Diuretics in Immunoassays

CompoundChemical Structure% Cross-Reactivity (Relative to Hydrochlorothiazide)
Hydrochlorothiazide 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide100%
Chlorothiazide6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide85%
Bendroflumethiazide3-benzyl-3,4-dihydro-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide45%
Cyclothiazide6-chloro-3,4-dihydro-3-(5-norbornen-2-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide20%
Chlorthalidone2-chloro-5-(1-hydroxy-3-oxo-1-isoindolinyl)benzenesulfonamide<5%
This compound3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxideData not available

Note: The data presented is a compilation of representative values from multiple sources and should be considered illustrative. Actual cross-reactivity can vary depending on the specific antibody and assay conditions.

Experimental Protocols

Immunoassay (Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the detection of small molecules like thiazide diuretics.

Principle: This assay is based on the competition between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.

Methodology:

  • Coating: Microtiter plates are coated with a capture antibody specific for the target thiazide diuretic (e.g., hydrochlorothiazide).

  • Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a known amount of enzyme-conjugated thiazide diuretic.

  • Incubation: The plate is incubated to allow for competitive binding to the antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity for the separation and quantification of individual thiazide diuretics.

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Methodology:

  • Sample Preparation: Urine or plasma samples are typically prepared using solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic System:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 270 nm is common for thiazide diuretics.

  • Quantification: The concentration of each diuretic is determined by comparing its peak area to that of a known standard.

Mandatory Visualizations

Thiazide_Diuretic_Signaling_Pathway cluster_dct Distal Convoluted Tubule (DCT) Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Lumen->NCC Na+ Cl- Blood Bloodstream NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2 K+ NCC->NaK_ATPase Na+ NaK_ATPase->Blood 3 Na+ Thiazide Thiazide Diuretics (e.g., this compound) Thiazide->NCC Inhibition

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Experimental_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis Sample Biological Sample (Urine/Plasma) Immunoassay Immunoassay (ELISA) Sample->Immunoassay HPLC HPLC-UV Sample->HPLC CrossReactivity Cross-Reactivity Assessment Immunoassay->CrossReactivity Specificity High Specificity Separation HPLC->Specificity

Caption: Workflow for comparing analytical methods for thiazide diuretics.

Benzyldihydrochlorothiazide vs. Benzthiazide: a comparative potency study

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Potency Study: Bendroflumethiazide vs. Benzthiazide

A note on nomenclature: The initial query for "Benzyldihydrochlorothiazide" did not yield a recognized pharmaceutical agent. It is hypothesized that this may be a conflation of terms, and thus, this guide provides a comparative analysis of two distinct thiazide diuretics: Bendroflumethiazide and Benzthiazide .

This guide offers a detailed comparison of the potency and pharmacological profiles of Bendroflumethiazide and Benzthiazide, intended for researchers, scientists, and professionals in drug development. The information is based on available experimental data and meta-analyses.

Mechanism of Action

Both Bendroflumethiazide and Benzthiazide belong to the thiazide class of diuretics. Their primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1][2][3][4] This inhibition reduces the reabsorption of sodium and chloride ions, leading to an increase in the excretion of water, sodium, and chloride.[1][2][3][4] The resulting diuretic effect reduces extracellular fluid volume, which contributes to a decrease in blood pressure.[5]

Thiazides may also exert a direct vasodilatory effect on peripheral blood vessels, which contributes to their antihypertensive properties, although the exact mechanism is not fully understood.[1][5][6]

cluster_dct Distal Convoluted Tubule Cell cluster_interstitium Interstitium Thiazide Thiazide NCC Na+/Cl- Cotransporter (NCC) Thiazide->NCC Inhibits Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase Na_Interstitium Na+ Na_K_ATPase->Na_Interstitium Na_Cl_Lumen Na+, Cl- Na_Cl_Lumen->NCC Reabsorption K_Interstitium K+ K_Interstitium->Na_K_ATPase

Mechanism of Action of Thiazide Diuretics

Comparative Potency and Efficacy

While direct head-to-head clinical trials comparing the potency of Bendroflumethiazide and Benzthiazide are limited, a meta-analysis of several studies provides a clear indication of Bendroflumethiazide's high potency relative to other thiazides.

A significant meta-analysis established a potency series for reducing systolic blood pressure by 10 mm Hg as follows: Bendroflumethiazide > Chlorthalidone > Hydrochlorothiazide .[7][8] The estimated doses to achieve this reduction were 1.4 mg for Bendroflumethiazide, 8.6 mg for Chlorthalidone, and 26.4 mg for Hydrochlorothiazide.[7][8][9] This positions Bendroflumethiazide as one of the most potent thiazide diuretics.

Data for Benzthiazide's relative potency is less defined in comparative meta-analyses. However, its typical dosage range can be used to infer its general potency in relation to Bendroflumethiazide.

Table 1: Comparative Pharmacological and Potency Data

ParameterBendroflumethiazideBenzthiazide
Potency HighModerate
Dose for 10 mmHg SBP Reduction ~1.4 mg[7][8][9]Not established in comparative meta-analyses
Typical Daily Dose (Hypertension) 2.5 - 5 mg25 - 200 mg (in divided doses)
Onset of Action ~2 hours[4]~2 hours[10]
Peak Effect 6 - 12 hours~4 hours[10]
Duration of Action 12 - 24 hours[4]6 - 12 hours[10]

Pharmacokinetic Profiles

The pharmacokinetic properties of a diuretic are crucial to its clinical application, influencing dosing frequency and the consistency of its therapeutic effect.

Table 2: Pharmacokinetic Comparison

ParameterBendroflumethiazideBenzthiazide
Absorption Well absorbed orallyAbsorbed from the GI tract[1]
Protein Binding >90%Extensively bound to plasma proteins
Metabolism Partially metabolizedPartially metabolized
Excretion Primarily renalPrimarily renal (unchanged)[10]
Half-Life 3 - 8.5 hours45 - 120 minutes[10]

Experimental Protocols

The evaluation of diuretic potency typically involves controlled clinical trials that measure specific physiological responses to the drug. A generalized experimental workflow for comparing the potency of two diuretics is outlined below.

General Protocol for Comparative Diuretic Potency Study:

  • Subject Selection: A cohort of subjects with mild to moderate hypertension is recruited. A washout period for any prior antihypertensive medications is enforced.

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover study design is implemented.

  • Dosing: Subjects are randomized to receive different fixed doses of Bendroflumethiazide, Benzthiazide, or a placebo.

  • Data Collection:

    • Blood Pressure: Measured at baseline and at regular intervals throughout the study using standardized techniques (e.g., 24-hour ambulatory blood pressure monitoring).

    • Urine Collection: 24-hour urine samples are collected at baseline and at specified time points after drug administration.

    • Biochemical Analysis: Urine and serum samples are analyzed for sodium, potassium, chloride, and creatinine concentrations.

  • Data Analysis: The primary endpoints are the change in systolic and diastolic blood pressure from baseline and the total 24-hour urinary sodium excretion. Dose-response curves are generated to determine the relative potency of the two drugs.

Start Start Subject_Recruitment Subject Recruitment (Hypertensive Patients) Start->Subject_Recruitment Washout Washout Period Subject_Recruitment->Washout Randomization Randomization Washout->Randomization Group_A Group A (Bendroflumethiazide) Randomization->Group_A Group_B Group B (Benzthiazide) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Data_Collection Data Collection (BP, Urine, Serum) Group_A->Data_Collection Group_B->Data_Collection Placebo->Data_Collection Analysis Data Analysis (Potency Comparison) Data_Collection->Analysis End End Analysis->End

Workflow for a Comparative Diuretic Potency Study

Adverse Effects and Clinical Considerations

The adverse effect profiles of Bendroflumethiazide and Benzthiazide are characteristic of thiazide diuretics and are primarily related to their effects on electrolyte and metabolic balance.

Table 3: Common Adverse Effects

Adverse EffectBendroflumethiazideBenzthiazide
Hypokalemia YesYes[1][6]
Hyponatremia YesYes
Hyperuricemia YesYes[1][6]
Hyperglycemia YesYes
Hypercalcemia YesYes
Dizziness YesYes
Headache YesYes

Summary and Conclusion

Based on available meta-analysis data, Bendroflumethiazide is a significantly more potent diuretic and antihypertensive agent than other commonly prescribed thiazides like Hydrochlorothiazide on a milligram-for-milligram basis .[7][8][9][11] While direct comparative data for Benzthiazide is less abundant, its higher typical dosage range suggests a lower potency compared to Bendroflumethiazide.

The choice between these agents in a clinical or research setting would depend on the desired potency, duration of action, and the specific patient or experimental context. The longer duration of action of Bendroflumethiazide may be advantageous for once-daily dosing in the management of hypertension.[4]

For drug development professionals, the high potency of Bendroflumethiazide makes it an important reference compound in the development of new diuretic and antihypertensive therapies. Further head-to-head studies would be beneficial to more precisely quantify the relative potency of Benzthiazide within the thiazide class.

References

Comparative Guide to Bioanalytical Methods for Benzyldihydrochlorothiazide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzyldihydrochlorothiazide is a thiazide diuretic and a derivative of hydrochlorothiazide. Due to the structural similarity, bioanalytical methods validated for hydrochlorothiazide are highly relevant and serve as excellent starting points for the quantitative analysis of this compound in biological matrices. This guide provides a comparative overview of established high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with tandem mass spectrometry (MS/MS) for the analysis of hydrochlorothiazide, offering valuable insights for researchers and drug development professionals working with this compound. The methodologies and validation parameters presented are based on regulatory guidelines from the FDA and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9]

Performance Comparison of Bioanalytical Methods

The following tables summarize the key performance characteristics of two representative chromatographic methods for the quantification of hydrochlorothiazide in human plasma. These methods are presented as viable alternatives for the analysis of this compound, subject to method adaptation and validation.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: LC-MS/MSMethod 2: UPLC-MS/MS (Alternative)
Chromatographic System HPLC System[10][11]UPLC System[12][13][14][15]
Analytical Column Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[10]Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and 5.0 mM ammonium formate (pH 4.5) (85:15, v/v)[10]Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min[11]0.4 - 0.6 mL/min
Injection Volume 10 µL2 - 5 µL
Ionization Mode Electrospray Ionization (ESI) - Negative[10][11][16]Electrospray Ionization (ESI) - Negative
Mass Spectrometer Triple Quadrupole[10][17]Triple Quadrupole
MRM Transition m/z 295.8 → 205.1[11]m/z 295.8 → 205.1 (or analyte-specific transition)

Table 2: Bioanalytical Method Validation Parameters

ParameterMethod 1: LC-MS/MSMethod 2: UPLC-MS/MS (Alternative)
Linearity Range 3.005 - 499.994 ng/mL[11]Expected to be similar or wider
Correlation Coefficient (r²) > 0.99[11]> 0.99
Lower Limit of Quantification (LLOQ) 3.005 ng/mL[11]Expected to be lower due to increased sensitivity[12][13][18]
Intra-day Precision (%CV) 3.32 - 8.21%[11]< 15%
Inter-day Precision (%CV) ≤ 5.26%[10]< 15%
Accuracy (% Bias) 1.99 - 3.80%[11]Within ±15% (±20% at LLOQ)
Recovery 86.4%[19]High and consistent
Matrix Effect IS-normalized matrix factors ranged from 0.97 to 1.03[10]Should be assessed and minimized

Experimental Protocols

A detailed methodology for a representative LC-MS/MS method for the quantification of hydrochlorothiazide in human plasma is provided below. This protocol can be adapted for the analysis of this compound.

Protocol: LC-MS/MS Bioanalytical Method

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard (IS) working solution.

  • Add 2.5 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v) as the extraction solvent.[5]

  • Vortex the mixture for 10 minutes.

  • Centrifuge the samples at 4,500 rpm for 5 minutes at 4°C.[11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[11]

  • Reconstitute the residue with 600 µL of the mobile phase.[11]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

2. Chromatographic Conditions

  • Instrument: HPLC system with a pump, autosampler, and column oven.[10]

  • Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm).[10]

  • Mobile Phase: Acetonitrile and 5.0 mM ammonium formate (pH 4.5) (85:15, v/v).[10]

  • Flow Rate: Set to 1.0 mL/min.

  • Column Temperature: 30°C.[10]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[10][11]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Hydrochlorothiazide: m/z 295.8 → 205.1.[11]

  • Optimize source-dependent and compound-dependent parameters for maximum signal intensity.

4. Method Validation

The method should be validated according to the ICH M10 guideline, assessing selectivity, specificity, calibration curve, limits of quantitation, accuracy, precision, and stability.[1][2][7]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for bioanalytical method validation and a simplified representation of the analytical process.

Bioanalytical_Method_Validation_Workflow MethodDevelopment Method Development (Analyte & IS Optimization) PreValidation Pre-Validation (Selectivity, Matrix Effect) MethodDevelopment->PreValidation FullValidation Full Method Validation PreValidation->FullValidation AccuracyPrecision Accuracy & Precision (Intra & Inter-day) FullValidation->AccuracyPrecision LinearityLLOQ Linearity & LLOQ FullValidation->LinearityLLOQ Stability Stability Assessment (Freeze-thaw, Bench-top, etc.) FullValidation->Stability Recovery Recovery & Matrix Effect FullValidation->Recovery SampleAnalysis Study Sample Analysis AccuracyPrecision->SampleAnalysis LinearityLLOQ->SampleAnalysis Stability->SampleAnalysis Recovery->SampleAnalysis Reporting Reporting & Documentation SampleAnalysis->Reporting

Caption: Bioanalytical Method Validation Workflow.

Analytical_Process_Flow PlasmaSample Plasma Sample Collection Extraction Liquid-Liquid Extraction PlasmaSample->Extraction Chromatography LC or UPLC Separation Extraction->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

References

Statistical Validation of Benzyldihydrochlorothiazide's Antihypertensive Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antihypertensive effects of Benzyldihydrochlorothiazide (also known as Benzthiazide) alongside two widely used thiazide diuretics, Hydrochlorothiazide (HCTZ) and Chlorthalidone. Due to the limited availability of recent clinical trial data for this compound, this comparison is based on its established pharmacological profile as a thiazide diuretic against the extensive clinical evidence for HCTZ and Chlorthalidone.

Executive Summary

This compound, a member of the thiazide diuretic class, exerts its antihypertensive effect primarily by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[1][2] While historically used for hypertension and edema, it has been largely superseded by newer thiazide and thiazide-like diuretics such as Hydrochlorothiazide and Chlorthalidone, which have been more extensively studied for their impact on cardiovascular outcomes.[2]

This guide synthesizes the available data to provide a framework for understanding the relative efficacy and safety of these compounds.

Comparative Data of Thiazide Diuretics

The following tables summarize the quantitative data on the antihypertensive efficacy and common side effects of this compound, Hydrochlorothiazide, and Chlorthalidone. Data for HCTZ and Chlorthalidone are derived from numerous clinical trials, while information for this compound is based on its general properties as a thiazide diuretic due to a lack of recent, direct comparative studies.

Table 1: Antihypertensive Efficacy

FeatureThis compound (Benzthiazide)Hydrochlorothiazide (HCTZ)Chlorthalidone
Typical Daily Dose 25-100 mg[2]12.5-50 mg12.5-25 mg
Onset of Action Within 2 hours[3]~2 hours2-3 hours
Peak Effect 4-6 hours[3]4-6 hours2-6 hours
Duration of Action 6-12 hours[3]6-12 hours24-72 hours
Blood Pressure Reduction (SBP/DBP) Data from direct comparative trials are limited. Efficacy is expected to be dose-dependent and comparable to other thiazides.Modest reduction; at 12.5-25mg/day, SBP reduction is approximately 6-8 mmHg and DBP reduction is 3-4 mmHg.[4]More potent than HCTZ, with a greater reduction in 24-hour and nocturnal blood pressure.[5] At 12.5-25mg/day, SBP reduction can be more significant than with HCTZ.

Table 2: Common Side Effects and Metabolic Changes

Side Effect ProfileThis compound (Benzthiazide)Hydrochlorothiazide (HCTZ)Chlorthalidone
Hypokalemia (Low Potassium) A known side effect of thiazide diuretics.[3][6]Common, dose-dependent risk.Higher incidence of hypokalemia compared to HCTZ.[7][8]
Hyponatremia (Low Sodium) Can occur, as with other thiazides.A potential side effect, especially in the elderly.Risk is present and may be comparable to or slightly higher than HCTZ.
Hyperuricemia (High Uric Acid) Can increase serum uric acid levels.[3][6]A common metabolic side effect.Can increase serum uric acid levels.
Hyperglycemia (High Blood Sugar) Potential for glucose intolerance with long-term use.[2]May increase blood glucose levels, particularly at higher doses.Can affect glucose metabolism.
Hypercalcemia (High Calcium) Can occur due to increased calcium reabsorption.[1]A known, though less common, side effect.Can lead to increased serum calcium.

Experimental Protocols

The validation of antihypertensive effects of drugs like this compound typically follows standardized clinical trial protocols.

Protocol for Assessing Antihypertensive Efficacy in a Phase III Clinical Trial
  • Study Design : A randomized, double-blind, active-controlled trial is the gold standard.[9] Patients are randomly assigned to receive the investigational drug (e.g., this compound), a standard-of-care active comparator (e.g., HCTZ or Chlorthalidone), or a placebo (in certain ethical contexts).[9]

  • Participant Selection :

    • Inclusion Criteria : Adults with a diagnosis of essential hypertension (e.g., systolic blood pressure ≥140 mmHg or diastolic blood pressure ≥90 mmHg).

    • Exclusion Criteria : Secondary hypertension, severe renal impairment, history of hypersensitivity to sulfonamides, and other conditions that could confound the results.

  • Intervention :

    • A washout period for previous antihypertensive medications.

    • Administration of the assigned study drug at a pre-specified dose and titration schedule.

  • Blood Pressure Measurement :

    • Primary endpoint is typically the change in seated trough systolic and diastolic blood pressure from baseline to the end of the treatment period (e.g., 8-12 weeks).[9]

    • Ambulatory Blood Pressure Monitoring (ABPM) is often used as a secondary endpoint to assess 24-hour blood pressure control.

  • Safety and Tolerability Assessment :

    • Monitoring of adverse events through patient reporting and clinical observation.

    • Regular laboratory tests to monitor electrolytes (potassium, sodium), renal function (creatinine), and metabolic parameters (glucose, uric acid).

  • Statistical Analysis :

    • The primary efficacy analysis is often an analysis of covariance (ANCOVA) comparing the mean change in blood pressure between treatment groups, adjusting for baseline blood pressure.

Mandatory Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide_Pathway Lumen Tubular Lumen NCC Na+/Cl- Symporter (NCC) Lumen->NCC Na+ Cl- DCT_Cell Distal Convoluted Tubule Cell NaK_ATPase Na+/K+ ATPase DCT_Cell->NaK_ATPase Blood Bloodstream Blood->NaK_ATPase 2 K+ NCC->DCT_Cell NaK_ATPase->Blood 3 Na+ Thiazide This compound (Thiazide Diuretic) Thiazide->NCC Inhibition

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Experimental Workflow for a Comparative Antihypertensive Trial

Experimental_Workflow Screening Patient Screening (Essential Hypertension) Randomization Randomization Screening->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Active Comparator (e.g., HCTZ) Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC Treatment Treatment Period (e.g., 12 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment BP_Measurement Blood Pressure Monitoring (Office and/or ABPM) Treatment->BP_Measurement Safety_Assessment Safety Assessment (Adverse Events, Labs) Treatment->Safety_Assessment Analysis Statistical Analysis (Efficacy and Safety) BP_Measurement->Analysis Safety_Assessment->Analysis

References

A Comparative Analysis of Diuretic Side Effect Profiles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the adverse effect profiles of major diuretic classes, including thiazide, loop, and potassium-sparing diuretics. This guide provides quantitative data from comparative studies, detailed experimental methodologies, and visualizations of key signaling pathways to inform research and drug development.

Introduction

Diuretics are a cornerstone in the management of fluid overload associated with conditions such as hypertension, heart failure, and renal disease. While their efficacy is well-established, their use is often accompanied by a range of side effects that can impact patient adherence and outcomes. This guide offers a detailed comparison of the side effect profiles of major diuretic classes.

It is important to note that a comprehensive search for clinical data and side effect profiles for Benzyldihydrochlorothiazide did not yield sufficient information for inclusion in this comparative analysis. The following sections will therefore focus on widely studied and clinically relevant diuretics.

Comparative Side Effect Profiles: A Quantitative Overview

The following tables summarize the incidence of common and significant adverse effects associated with different classes of diuretics, based on data from clinical trials and meta-analyses.

Thiazide and Thiazide-Like Diuretics: Hydrochlorothiazide vs. Chlorthalidone

Thiazide diuretics act on the distal convoluted tubule to inhibit the sodium-chloride symporter. Chlorthalidone, a thiazide-like diuretic, is noted for its longer half-life.

Side EffectHydrochlorothiazide (Incidence)Chlorthalidone (Incidence)Key Considerations
Hypokalemia Lower riskHigher risk (nearly three times the risk in some studies)[1][2]A significant concern, especially at higher doses, which can lead to arrhythmias.
Hyponatremia Lower riskHigher riskCan cause neurological symptoms, particularly in the elderly.
Hyperuricemia CommonCommonMay precipitate gout flares.
Hyperglycemia Can occurCan occurMay worsen glycemic control in diabetic patients.[3]
Acute Renal Failure Lower riskHigher riskMore likely in patients with pre-existing renal dysfunction.[1]
Loop Diuretics: Furosemide vs. Torsemide

Loop diuretics are the most potent class, acting on the thick ascending limb of the loop of Henle to inhibit the sodium-potassium-chloride cotransporter.

Side EffectFurosemide (Incidence)Torsemide (Incidence)Key Considerations
Hypokalemia CommonLess potassium excretion compared to furosemide[4]Frequent electrolyte monitoring is crucial.
Dehydration/Hypovolemia CommonCommonDose titration is important to avoid excessive fluid loss.[4]
Ototoxicity Risk at high dosesLower risk suggested by some studiesHearing impairment, which can be transient or permanent.
Hyperuricemia CommonCommonCan lead to gout.
Hospitalization for Heart Failure Higher rates in some studiesLower rates in some meta-analyses[5]Torsemide's longer duration of action may contribute to better fluid control.
Potassium-Sparing Diuretics: Spironolactone vs. Eplerenone

These agents act on the collecting duct to block the action of aldosterone (spironolactone, eplerenone) or directly inhibit the epithelial sodium channel.

Side EffectSpironolactone (Incidence)Eplerenone (Incidence)Key Considerations
Hyperkalemia Significant riskSignificant riskRequires careful monitoring, especially with concurrent ACE inhibitor or ARB use.
Gynecomastia Up to 10% in some studies[2]Significantly lower, around 0.5%[2]Due to spironolactone's non-selective binding to androgen and progesterone receptors.[4]
Menstrual Irregularities Can occurLess likelyRelated to the hormonal effects of spironolactone.
Impotence Can occurLess likelyA potential cause for non-adherence in male patients.

Experimental Protocols: A Synthesized Approach

Clinical trials comparing the side effect profiles of diuretics typically follow a structured protocol to ensure robust and unbiased data collection. Below is a generalized methodology synthesized from various clinical trial designs.

Study Design:

A typical study would be a prospective, randomized, double-blind, active-comparator trial.

  • Participants: Patients with a clear indication for diuretic therapy (e.g., hypertension, heart failure) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.

  • Randomization: Participants are randomly assigned to receive one of the diuretic agents being compared.

  • Blinding: Both the participants and the investigators are unaware of the treatment assignment to prevent bias in reporting and assessment of side effects.

  • Dosage: Standardized dosing regimens are used, with provisions for dose titration based on clinical response (e.g., blood pressure control, fluid status).

  • Data Collection:

    • Baseline Assessment: Includes medical history, physical examination, and laboratory tests (serum electrolytes, renal function, glucose, uric acid).

    • Follow-up Visits: Scheduled at regular intervals (e.g., weeks 1, 4, 8, 12) to monitor for adverse events, assess clinical response, and repeat laboratory tests.

    • Adverse Event Reporting: A standardized questionnaire is often used to systematically query patients about common and expected side effects. Spontaneous reports of adverse events are also recorded. The Naranjo algorithm or the WHO-UMC causality assessment system can be used to determine the likelihood that an adverse event is related to the study drug.[6]

  • Statistical Analysis: The incidence of each side effect is compared between the treatment groups using appropriate statistical tests (e.g., chi-square test, Fisher's exact test).

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can provide a clearer understanding of how these diuretics function and how their side effects are studied.

Mechanism of Action of Thiazide Diuretics

Thiazide diuretics, such as hydrochlorothiazide, exert their effect by blocking the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and water.

Thiazide_Mechanism Tubular_Lumen Tubular Lumen Cell Na+/Cl- Cotransporter (NCC) Thiazide Diuretic Cell:f1->Cell:f0 Na_out Na+ Bloodstream Bloodstream Na_Cl_in Na+ Cl- Na_Cl_in->Cell:f0 Reabsorption H2O_out Water Na_out->Bloodstream Reduced Reabsorption Clinical_Trial_Workflow Screening Patient Screening and Enrollment Baseline Baseline Data Collection (Vitals, Labs, History) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., Diuretic X) Randomization->Group_A Group_B Treatment Group B (e.g., Diuretic Y) Randomization->Group_B Follow_Up Follow-up Visits (Adverse Event Monitoring, Lab Tests) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis (Incidence Comparison) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.